Boc-Gly-Ala-OH
Description
The exact mass of the compound this compound is 246.12157168 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-6(8(14)15)12-7(13)5-11-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIISBOVHKVDFX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456268 | |
| Record name | (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42291-52-1 | |
| Record name | (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Solubility of Boc-Gly-Ala-OH in DMF and Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Central Role of Solubility in Peptide Synthesis
In the realm of peptide science, particularly in Solid Phase Peptide Synthesis (SPPS) and solution-phase couplings, the solubility of protected amino acids and peptide fragments is paramount.[1] Inadequate solubility can lead to a host of problems, including poor reaction kinetics, difficult purification, and ultimately, lower yields and purity of the final product.[2] Boc-Gly-Ala-OH, a dipeptide composed of the two smallest amino acids, Glycine and Alanine, is N-terminally protected by a bulky, hydrophobic tert-Butoxycarbonyl (Boc) group.[2][3] This structure presents a unique solubility profile, balancing the polar peptide backbone and C-terminal carboxyl group with the nonpolar protecting group.
This guide will first deconstruct the molecular features of this compound to predict its solubility behavior. It will then present a robust, step-by-step experimental protocol for quantitatively determining its solubility, a critical skill for any scientist working with peptide intermediates.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a peptide is primarily governed by its polarity and the interplay of intermolecular forces between the peptide (solute) and the solvent.[4] We can analyze the structure of this compound to make educated predictions.
-
The Peptide Backbone and Terminus: The amide bond, the N-H group, and the C-terminal carboxylic acid are all capable of acting as hydrogen bond donors and acceptors. This polar region of the molecule favors interaction with polar solvents.
-
Amino Acid Side Chains: Glycine (H) and Alanine (CH₃) possess small, non-polar side chains. These contribute minimally to polarity, but their small size prevents the steric hindrance that can sometimes impede solvation of larger peptides.
-
The Boc Protecting Group: The tert-butyl group is distinctly nonpolar (hydrophobic).[2] This bulky group significantly increases the molecule's affinity for nonpolar environments and can enhance solubility in organic solvents compared to its unprotected counterpart.[2]
Overall Polarity Assessment: this compound is an amphiphilic molecule, possessing both polar (peptide backbone, carboxyl group) and nonpolar (Boc group, side chains) regions. Its net charge is -1 due to the C-terminal carboxyl group.[5] This structure suggests that it will be most soluble in polar aprotic solvents that can effectively solvate both the charged carboxylate and the bulky nonpolar Boc group.
The Special Case of DMF: Dimethylformamide (DMF) is an excellent solvent for many peptide synthesis applications.[1] It is a polar aprotic solvent with a high dielectric constant, capable of solvating charged species and engaging in hydrogen bonding via its carbonyl oxygen. It can effectively interact with both the polar backbone and the nonpolar regions of this compound, making it a predicted solvent of high solubility for this dipeptide. Similar performance can be expected from other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP).[4][6]
Qualitative Solubility Insights from Analogous Compounds
While direct quantitative data for this compound is scarce, we can infer its likely behavior from related molecules:
-
Boc-Gly-OH: This precursor is soluble in chloroform and ethyl acetate but insoluble in water and petroleum ether.[7] This highlights the solubilizing effect of the Boc group in moderately polar to nonpolar organic solvents. A product data sheet for Boc-Gly-OH also notes it is "clearly soluble" in dichloromethane (CH₂Cl₂).
-
Boc-Ala-OH: Technical data indicates solubility in DMSO and Methanol.[8]
-
General Peptide Guidelines: Peptides with a high content of non-polar amino acids are preferentially solubilized by organic solvents such as DMSO, methanol, or DMF.[4] Although Gly and Ala are small, the dominant hydrophobic feature of this compound is the Boc group itself.
Based on this, a predicted solubility trend for this compound would be: High Solubility: DMF, DMSO, NMP Moderate Solubility: THF, Dichloromethane (DCM), Ethyl Acetate Low to Insoluble: Water (at neutral pH), Hexanes, Toluene
The following table summarizes the predicted solubility and the rationale based on solvent properties.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent H-bond acceptor, solvates both polar and nonpolar moieties effectively. Widely used in peptide synthesis.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong H-bond acceptor, similar properties to DMF.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Excellent solvation properties for peptides, often used as an alternative to DMF.[1] |
| Dichloromethane (DCM) | Nonpolar | Moderate | Can solvate the hydrophobic Boc group, but less effective for the polar peptide backbone. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ethereal oxygen can accept H-bonds, but overall less polar than DMF/DMSO. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate to Low | Can solvate the molecule, as suggested by its use in the extraction of this compound during synthesis.[9] |
| Methanol (MeOH) | Polar Protic | Moderate to Low | Can H-bond, but may have competing interactions with itself. |
| Water (H₂O) | Polar Protic | Low | The hydrophobic Boc group will likely limit solubility despite the polar backbone. |
| Hexanes / Toluene | Nonpolar | Insoluble | Cannot effectively solvate the polar peptide backbone or the C-terminal carboxylate. |
Experimental Protocol: Quantitative Determination of Solubility
Since published quantitative data is not available, the most trustworthy approach is empirical determination. The following protocol describes a standard gravimetric method for creating a saturated solution and determining the solubility. This self-validating system ensures accuracy and reproducibility.
Objective: To determine the solubility of this compound in a selected organic solvent (e.g., DMF) at a specific temperature in mg/mL.
Materials:
-
This compound (powder, ≥98% purity)[3]
-
Selected solvent (e.g., DMF, HPLC grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Volumetric flasks
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)
-
Glass syringes
-
Drying oven or vacuum oven
Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a clean, dry vial (Vial A) and record the mass (M_vial).
-
Add an excess amount of this compound to Vial A. The key is to ensure undissolved solid remains after equilibration. A starting point of ~100-200 mg for 2 mL of solvent is reasonable.
-
Record the new mass and calculate the initial mass of the peptide (M_peptide_initial).
-
-
Solvation & Equilibration:
-
Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL of DMF) to Vial A.
-
Add a small magnetic stir bar, seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath (e.g., 25.0 °C) on a magnetic stirrer.
-
Stir the slurry for a sufficient time to reach equilibrium. For peptides, 24 hours is recommended. The solution is at equilibrium when the concentration of the solute in the solution is constant.
-
-
Sampling the Saturated Solution:
-
After 24 hours, stop stirring and allow the undissolved solid to settle completely (e.g., for 1-2 hours) while maintaining the constant temperature.
-
Prepare a clean, dry, and pre-weighed volumetric flask (e.g., 10 mL). Record its mass (M_flask).
-
Carefully draw the clear supernatant into a glass syringe, avoiding any solid particles.
-
Attach a 0.2 μm syringe filter to the syringe. This step is critical to remove any fine particulates, ensuring you are only sampling the dissolved material.[5]
-
Discard the first ~0.2 mL of filtrate to waste (to saturate the filter membrane).
-
Accurately dispense a known volume of the filtrate (e.g., 1.00 mL) into the pre-weighed volumetric flask. Record the volume transferred (V_aliquot).
-
-
Solvent Removal and Mass Determination:
-
Remove the solvent from the volumetric flask. For a high-boiling solvent like DMF, a rotary evaporator followed by a high-vacuum pump is effective. Gentle heating can be applied, but care must be taken to avoid degradation of the peptide.
-
Dry the flask containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This means the mass does not change between subsequent weighings after further drying.
-
Allow the flask to cool to room temperature in a desiccator before weighing.
-
Weigh the flask containing the dried solute and record the final mass (M_flask+solute).
-
-
Calculation:
-
Calculate the mass of the dissolved solute:
-
M_solute = M_flask+solute - M_flask
-
-
Calculate the solubility:
-
Solubility (mg/mL) = M_solute (mg) / V_aliquot (mL)
-
-
Conclusion and Best Practices
Understanding the solubility of this compound is not a matter of finding a single data point, but of applying chemical principles and robust experimental technique. While it is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, this guide provides the authoritative framework for researchers to determine precise solubility values for their specific lots of material and experimental conditions.
Key Takeaways for the Practicing Scientist:
-
Always Test First: Before committing a large amount of material, always test the solubility of a small portion first.[5][6]
-
Purity Matters: The solubility can be affected by the purity of the dipeptide and the solvent. Use high-purity reagents for reliable results.
-
Temperature is Critical: Solubility is temperature-dependent. Always control and report the temperature at which the determination was made.
-
Sonication Can Help: For kinetically slow dissolutions, brief sonication can help break up aggregates and expedite the process, but equilibrium must still be established.[5][6]
By following the principles and protocols outlined herein, researchers can confidently handle this compound and other peptide intermediates, optimizing their workflows for greater success in synthesis and drug development.
References
-
PrepChem. Synthesis of this compound. [Link]
-
Bio-Synthesis Inc. Boc Solid Phase Peptide Synthesis Methods. [Link]
-
ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]
-
ChemBK. Boc-Gly-OH. [Link]
-
ACS Publications. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2021). Which di/tripeptides are soluble in DMSO/DMF?. [Link]
-
GenScript. Peptide Solubility Guidelines. [Link]
-
PubChem. N-(tert-Butoxycarbonyl)-L-valyl-L-alanine. [Link]
-
Nine Chongqing Chemdad Co., Ltd. N-(tert-Butoxycarbonyl)-L-alanine. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. chembk.com [chembk.com]
- 8. N-(tert-Butoxycarbonyl)-L-alanine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. prepchem.com [prepchem.com]
Technical Guide: Physicochemical Characterization & Synthesis of Boc-Gly-Ala-OH
This guide details the physicochemical characterization, synthesis, and quality control of Boc-Gly-Ala-OH (N-tert-butoxycarbonyl-glycyl-alanine), a critical dipeptide intermediate in solid-phase and solution-phase peptide synthesis.
Executive Summary
This compound (CAS: 42291-52-1) is a protected dipeptide widely employed as a building block in the synthesis of bioactive peptides and pharmaceutical intermediates. Its utility stems from the orthogonal protection provided by the tert-butyloxycarbonyl (Boc) group, which is stable to base but labile to acids (e.g., TFA, HCl/Dioxane), allowing for controlled peptide chain elongation. This guide provides a definitive reference for its physical properties, synthesis via active ester coupling, and rigorous quality control protocols.
Physicochemical Profile
The following data represents the standard profile for high-purity (>98%) this compound.
| Characteristic | Specification | Notes |
| IUPAC Name | (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |
| CAS Number | 42291-52-1 | |
| Molecular Formula | ||
| Molecular Weight | 246.26 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |
| Melting Point | 131–133 °C (Typical) | Dependent on solvent of crystallization (e.g., EtOAc vs. Et₂O/Pet ether). |
| Solubility | Soluble in DMF, DMSO, EtOAc, MeOH. | Sparingly soluble in |
| Optical Rotation | Specific rotation depends on solvent (typically measured in AcOH or DMF).[1] | |
| pKa | ~3.8 (COOH term.) | Estimated based on C-terminal Alanine. |
Thermodynamic Analysis: Melting Point Variability
Researchers must note that the melting point of this compound is not a single invariant constant but a range influenced by:
-
Solvation: Recrystallization from Ethyl Acetate often yields a solvate that exhibits a distinct melting transition compared to material precipitated from Dichloromethane/Hexanes.
-
Polymorphism: Dipeptides are prone to forming multiple crystal lattices. The "131–133 °C" range is characteristic of the stable anhydrous form. Lower ranges (e.g., 100–105 °C) often indicate residual solvent or amorphous content.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize this compound via the N-hydroxysuccinimide (OSu) active ester method to minimize racemization of the Alanine residue.
Reagents
-
Boc-Gly-OSu (N-tert-Butoxycarbonyl-glycine N-hydroxysuccinimide ester)
-
L-Alanine (H-Ala-OH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), 1N HCl, Brine.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve L-Alanine (1.5 eq) in a minimal volume of Water .
-
Add TEA (1.5 eq) to the aqueous solution to deprotonate the carboxylic acid and amine, ensuring solubility.
-
Dissolve Boc-Gly-OSu (1.0 eq) in DMF (or DMSO).
-
Critical Step: Add the Boc-Gly-OSu solution dropwise to the aqueous Alanine solution under vigorous stirring. The organic/aqueous ratio should be approximately 1:1 to 1:2.
-
-
Coupling Reaction:
-
Stir the mixture at Room Temperature (20–25 °C) for 12–18 hours.
-
Monitoring: Monitor consumption of Boc-Gly-OSu by TLC (Solvent: CHCl3/MeOH/AcOH 90:8:2).
-
-
Work-Up:
-
Acidification: Cool the reaction mixture to 0 °C. Carefully acidify to pH 2–3 using 1N HCl . This converts the product from its carboxylate salt (water-soluble) to the free acid (organic-soluble).
-
Extraction: Extract the aqueous phase 3x with Ethyl Acetate .
-
Washing: Wash the combined organic layers with:
-
1x Water (to remove residual DMF).
-
1x 0.5N HCl (to remove unreacted Alanine).
-
1x Brine (saturated NaCl).
-
-
-
Purification (Crystallization):
-
Dry the organic layer over anhydrous
. -
Evaporate the solvent under reduced pressure to obtain a crude oil or foam.
-
Recrystallization: Redissolve in a minimal amount of warm Ethyl Acetate. Add Hexanes (or Petroleum Ether) dropwise until turbid. Cool to 4 °C overnight to induce crystallization.
-
Filtration: Collect the white precipitate by vacuum filtration.
-
Synthesis Logic & Workflow (DOT Diagram)
Figure 1: Synthesis workflow for this compound via Active Ester coupling.
Quality Control Framework
To ensure the material is suitable for downstream GMP or research applications, the following self-validating QC protocol is recommended.
A. Purity Determination (HPLC)[2]
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm.
-
Acceptance Criteria: Single peak >98% area integration.
B. Identity Verification
-
Mass Spectrometry (ESI-MS):
-
Expected
Da. -
Expected
Da. -
Note: The loss of the Boc group (
) may be observed if the ionization source is too acidic/hot.
-
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).
-
Stain: Ninhydrin (will be negative/faint as the N-term is protected). Use Chlorine/Tolidine stain for high sensitivity detection of the amide backbone.
-
C. Optical Purity (Chiral Integrity)
Since Glycine is achiral, any racemization occurs at the Alanine residue.
-
Method: Measure Specific Rotation
. -
Standard: Compare against literature value for the specific solvent used (e.g.,
in DMF). Significant deviation suggests racemization during the coupling or workup (often caused by excessive base or heat).
References
-
Sigma-Aldrich. this compound Product Specification & MSDS. Accessed 2024. Link
-
PrepChem. Synthesis of this compound via N-hydroxysuccinimide coupling. Link
-
PubChem. Compound Summary: this compound (CAS 42291-52-1). National Library of Medicine. Link
-
Bachem. Peptide Synthesis Guide: Handling of Boc-Amino Acids. Link
-
ChemicalBook. Physical Properties of Boc-Dipeptides. Link
Sources
Technical Guide: Optical Rotation & Characterization of Boc-Gly-Ala-OH
[1]
Executive Summary
This compound is a critical dipeptide intermediate used in solid-phase peptide synthesis (SPPS) and as a model compound for racemization studies (e.g., the Anderson-Callahan test).[1] Precise characterization of its stereochemical purity is paramount, as the C-terminal alanine residue is susceptible to epimerization during activation.[1]
This guide establishes the standard physicochemical profile for the pure L-isomer, with a specific focus on optical rotation (
Physicochemical Profile
The following data represents the consensus values for high-purity (>98%) Boc-Gly-L-Ala-OH free acid.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| Chemical Name | N-(tert-Butoxycarbonyl)-glycyl-L-alanine | |
| CAS Number | 42291-52-1 | Primary CAS for free acid L-isomer.[1] |
| Molecular Formula | ||
| Molecular Weight | 246.26 g/mol | |
| Melting Point | 128 – 130 °C | Sharp melting range indicates high purity [1, 2].[1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetic Acid | Limited solubility in water and non-polar solvents.[1] |
Optical Rotation Data
The specific rotation is the definitive metric for stereochemical purity. The value is negative, consistent with the L-configuration of the alanine residue.
| Parameter | Value | Conditions | Reference |
| Specific Rotation | -10.6° ± 1.0° | c = 0.34 in Glacial Acetic Acid (AcOH) | [2] |
| Specific Rotation | -11.0° to -13.0° | c = 1.0 in Methanol (MeOH) | Estimated based on ester analogs |
Critical Note: The rotation value is significantly lower in magnitude than the starting material Boc-L-Ala-OH (
).[1] This reduction is due to the peptide bond formation and the achiral nature of the N-terminal Glycine.
Synthesis & Stereochemical Integrity
Understanding the synthesis pathway is essential to interpreting optical rotation data.[2] The primary risk to the optical value is racemization via oxazolone formation during the coupling of Gly to Ala if the C-terminus of Ala is activated (which is not the case here; usually Gly is activated).
However, if this compound is used as a building block for a longer peptide, the activation of the Ala-COOH group presents a high risk of racemization.[1]
Synthesis Workflow (Graphviz)
The following diagram illustrates the standard synthesis via the N-hydroxysuccinimide (OSu) active ester method, which minimizes racemization risks.
Caption: Synthesis of this compound via active ester coupling to ensure optical purity.
Analytical Protocol: Polarimetry
To replicate the literature value of -10.6° , strict adherence to the following protocol is required.
Equipment & Reagents[1][2][3][4]
-
Polarimeter: Digital polarimeter capable of reading to ±0.001° (Sodium D-line, 589 nm).[1]
-
Solvent: Glacial Acetic Acid (HPLC Grade) or Methanol (dried).
-
Cell: 1 dm (100 mm) thermostated quartz cell.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh exactly 34.0 mg of dried this compound into a 10 mL volumetric flask (for c=0.34).
-
Note: For standard QC, a concentration of c=1.0 (100 mg in 10 mL) is often preferred for higher signal-to-noise ratio, but ensure solubility is complete.[1]
-
-
Solubilization:
-
Add approximately 5 mL of Glacial Acetic Acid.
-
Sonicate for 2-3 minutes. The compound should dissolve completely to form a clear, colorless solution.
-
Dilute to volume with Acetic Acid and invert 10 times to mix.
-
-
Measurement:
-
Zero the polarimeter with neat Glacial Acetic Acid at 25°C .
-
Fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.
-
Record the average of 5 consecutive measurements.
-
-
Calculation:
- : Observed rotation (degrees).[3]
- : Path length (dm).
- : Concentration ( g/100 mL).
Troubleshooting
-
Drifting Readings: Usually caused by temperature fluctuations.[1] Ensure the cell is thermostated to 25°C ± 0.1°C.
-
Low Rotation Value: Check for water contamination in the Acetic Acid.[1] Water can significantly shift the specific rotation of peptides.
-
Hygroscopicity: this compound can absorb moisture.[1] Dry the sample in a vacuum desiccator over
for 24 hours before weighing.
References
-
PrepChem. Synthesis of this compound. Retrieved from PrepChem.com.[1] Link
-
MDPI. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides. Molecules, 2017. (Provides specific rotation data for this compound synthesized via mixed anhydride/active ester methods). Link
-
Chem-Impex International. Product Catalog: this compound (CAS 42291-52-1).[1] Link
-
PubChem. Boc-Gly-Ala-OCH3 (Methyl Ester Data). National Library of Medicine. Link
A Technical Guide to the Storage, Stability, and Shelf Life of Boc-Gly-Ala-OH Powder
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-tert-Butoxycarbonyl-glycyl-L-alanine (Boc-Gly-Ala-OH) is a pivotal dipeptide intermediate in synthetic peptide chemistry, valued for its role in the controlled assembly of complex peptide structures. The integrity of this reagent is paramount to the success of multi-step syntheses, making a thorough understanding of its storage requirements and stability profile essential. This guide provides an in-depth analysis of the factors governing the shelf life of this compound powder, offering field-proven insights into its handling, potential degradation pathways, and the methodologies for establishing a robust stability-indicating assessment. By elucidating the causality behind storage and experimental choices, this document serves as a comprehensive resource for ensuring the long-term viability and performance of this critical reagent.
Introduction: The Central Role of Reagent Integrity in Peptide Synthesis
In the landscape of peptide and protein sciences, the success of a synthetic strategy is intrinsically linked to the quality of the starting materials. This compound, a protected dipeptide, offers a foundational building block for the synthesis of larger, more complex peptide chains. The tert-butoxycarbonyl (Boc) protecting group provides a crucial shield for the N-terminus, preventing unwanted side reactions during coupling steps. Its defining characteristic is its lability under acidic conditions, which allows for selective deprotection and stepwise elongation of the peptide backbone.
However, the very nature of this acid-labile protecting group, combined with the inherent reactivity of the peptide bond and the C-terminal carboxylic acid, predisposes this compound to various degradation pathways if not stored and handled correctly. This guide will dissect the chemical principles underpinning its stability and provide a framework for its optimal management.
Recommended Storage Conditions and Handling
The primary objective in storing this compound powder is to mitigate exposure to environmental factors that can initiate its degradation. These factors include temperature, moisture, and light.
Temperature: The Cornerstone of Stability
Lowering the storage temperature is the most effective means of decelerating chemical degradation. For long-term storage, it is recommended to store this compound powder at -20°C . For routine laboratory use over shorter periods, storage at 2-8°C is acceptable. The rationale behind this is to minimize the kinetic energy of the molecules, thereby reducing the frequency of collisions that could lead to degradative reactions.
Moisture: The Catalyst for Hydrolysis
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water can act as a nucleophile, attacking the electrophilic centers of the molecule, primarily the Boc group and the peptide bond, leading to hydrolysis.[2] Therefore, it is imperative to store the powder in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[1] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Light: A Potential Energy Source for Degradation
While the Boc group itself is not inherently photolabile, prolonged exposure to high-intensity light, particularly UV radiation, can provide the energy to initiate photochemical degradation pathways.[3] It is best practice to store this compound in an opaque container or in a dark environment to minimize this risk.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes kinetic energy, slowing degradation rates. |
| Humidity | Low, in a tightly sealed container with desiccant | Prevents hydrolytic degradation of the Boc group and peptide bond.[1][2] |
| Light | Protected from light (opaque container) | Avoids potential photochemical degradation.[3] |
Understanding the Degradation Pathways of this compound
A proactive approach to stability requires an understanding of the potential chemical transformations that can compromise the purity of this compound. Forced degradation studies are instrumental in identifying these pathways by intentionally subjecting the compound to harsh conditions.[4][5]
Hydrolytic Degradation
As previously mentioned, hydrolysis is a primary degradation route. There are two main sites of hydrolytic attack:
-
Acid-Catalyzed Deprotection: The Boc group is designed to be removed by acid.[] In the presence of acidic conditions (even trace amounts), the tert-butoxycarbonyl group can be cleaved, yielding tert-butanol and carbon dioxide, and exposing the free N-terminus of the dipeptide. This is the most likely degradation pathway under acidic conditions.
-
Peptide Bond Cleavage: While generally more stable than the Boc group, the amide bond between the glycine and alanine residues can also be hydrolyzed under strongly acidic or basic conditions, breaking the dipeptide into its constituent amino acids.
Thermal Degradation
Elevated temperatures can lead to the thermolytic cleavage of the Boc group.[7] This process can occur even in the solid state, albeit at a much slower rate than in solution. Simple thermal treatment of Boc-protected amino acids at around 150°C has been shown to cause deprotection.[8]
Oxidative Degradation
While glycine and alanine side chains are not particularly susceptible to oxidation, the peptide backbone can be a target for oxidative degradation under harsh conditions, such as exposure to strong oxidizing agents.
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Shelf Life Determination: A Self-Validating Experimental Approach
While manufacturers may provide a general shelf life or retest date, it is often necessary for researchers to verify the stability of a reagent, especially if it has been stored for an extended period or if its storage history is unknown. A stability-indicating analytical method is crucial for this purpose.[9]
The Role of Stability-Indicating Methods
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) or reagent in the presence of its degradation products, impurities, and excipients.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[9]
Experimental Workflow for Stability Assessment
The following workflow outlines a systematic approach to assessing the stability of this compound powder.
Caption: Experimental workflow for stability assessment.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method.[4] The goal is to generate a modest amount of degradation (5-20%) to ensure that the analytical method can separate the degradants from the parent compound.[10]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
3. Sample Analysis:
-
After the designated stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by RP-HPLC.
Development of a Stability-Indicating RP-HPLC Method
A typical RP-HPLC method for this compound would involve:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Detection: UV at 210-220 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
The gradient should be optimized to achieve baseline separation between the intact this compound peak and any degradation products formed during the forced degradation studies.
Long-Term and Accelerated Stability Studies
Once a validated stability-indicating method is in place, formal stability studies can be conducted according to ICH guidelines.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 2-8°C / ambient humidity | 12 months |
| Accelerated | 25°C / 60% RH or 40°C / 75% RH | 6 months |
Samples should be pulled at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) and analyzed for purity using the validated RP-HPLC method.
Conclusion and Recommendations
The stability of this compound powder is critical for its successful application in peptide synthesis. By adhering to proper storage and handling protocols, researchers can significantly extend the shelf life of this valuable reagent. The key takeaways are:
-
Optimal Storage: Store at -20°C for long-term stability and at 2-8°C for short-term use, always in a tightly sealed container protected from moisture and light.
-
Primary Degradation Pathway: The acid-catalyzed cleavage of the Boc group is the most significant degradation pathway to consider.
-
Stability Verification: A validated stability-indicating RP-HPLC method is essential for confirming the purity and assessing the shelf life of this compound.
By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the integrity of their this compound, leading to more reliable and reproducible synthetic outcomes.
References
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- ResearchGate. (n.d.). A Stability-Indicating RP-HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing.
- ResearchGate. (2025). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.
- American Journal of Biomedical Science & Research. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- MedCrave online. (2016).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
- ResearchGate. (2025). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.
- ResearchGate. (2025). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.
- PubMed. (2024). Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer.
- MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
- BOC Sciences. (n.d.). Degradation Product Analysis Services.
- Advent Chembio. (n.d.). Boc-(Gly)₄-OH Peptide Standard.
- UQ eSpace. (2010). Determination of peptide and protein structures using NMR Spectroscopy.
- American Journal of Biomedical Science & Research. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- PubMed. (n.d.).
- ResearchGate. (2025). Effect of Relative Humidity on Quality and Metabolite Profiles of Perilla frutescens Seed Powder During Storage.
- The influence of humidity and temperature on the stability of bleaching powder. (2025).
- X-MOL. (2025).
- Organic Chemistry Portal. (n.d.). 2.4 Photocleavable Protecting Groups.
- Journal of the American Chemical Society. (2026).
- PubMed. (2023).
- Organic Chemistry Portal. (n.d.). 2.4 Photocleavable Protecting Groups.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- MedCrave online. (2016).
- Almac. (2025). Unlocking Drug Longevity: The Crucial Role of Stability Studies.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- ChemicalBook. (2025). BOC-ALA-GLY-OH.
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Boc-Gly-OH = 99.0 T 4530-20-5.
- MedChemExpress. (n.d.). Boc-Gly-Gly-OH.
- PubChem. (n.d.). Boc-Gly-Ala-OCH3.
- MDPI. (n.d.).
- MedCrave online. (2016).
Sources
- 1. biomedgrid.com [biomedgrid.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
standard protocol for coupling Boc-Gly-Ala-OH in SPPS
Application Notes and Protocols
Topic: Standard Protocol for Coupling Boc-Gly-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)
For: Researchers, scientists, and drug development professionals.
A Senior Application Scientist’s Guide to the Efficient Coupling of this compound in Boc-SPPS
This document provides a detailed protocol and technical insights for the successful coupling of the dipeptide this compound onto a solid-phase support using tert-butyloxycarbonyl (Boc) chemistry. The protocol is designed to ensure high coupling efficiency while minimizing common side reactions, thereby guaranteeing the integrity of the final peptide product.
Introduction: The Rationale for Dipeptide Coupling in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains.[][2] While single amino acid additions are the norm, the strategic coupling of pre-formed dipeptides, such as this compound, offers distinct advantages. This approach can mitigate challenges associated with "difficult sequences," such as on-resin aggregation, and can significantly accelerate the synthesis of long or repetitive peptide motifs.[3]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on the differential acid lability of the temporary N-terminal Boc group and the more robust, acid-stable side-chain protecting groups (typically benzyl-based).[2][4] The Boc group is cleaved under moderately acidic conditions (e.g., trifluoroacetic acid), while the final peptide is liberated from the resin and side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF).[4][5] This guide focuses specifically on the critical coupling step of this compound.
Core Principles: Ensuring an Efficient and Racemization-Free Coupling
The formation of a peptide bond is not spontaneous; it requires the activation of the carboxylic acid moiety of the incoming amino acid (or in this case, dipeptide). This activation transforms the carboxyl group into a highly reactive species susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.
The Causality Behind Activation:
The primary goal is to create an acylating agent that reacts efficiently without inducing racemization at the chiral center of the C-terminal amino acid (Alanine in this compound). Glycine, being achiral, is not at risk. The choice of coupling reagent is therefore paramount.
-
Carbodiimides (e.g., DCC, DIC): These reagents facilitate dehydration to form a reactive O-acylisourea intermediate. However, this intermediate is highly prone to racemization. To suppress this, an additive like 1-hydroxybenzotriazole (HOBt) is essential. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but significantly less likely to racemize.[6][7]
-
Onium Salts (e.g., HBTU, HATU, HCTU): These aminium/uronium-based reagents are considered the gold standard for their high efficiency and low racemization risk.[6] They react with the carboxyl group in the presence of a non-nucleophilic base (e.g., DIEA) to form an HOBt- or HOAt-activated ester in situ, leading to rapid and clean peptide bond formation.[8]
This protocol will utilize the HBTU/DIEA method, a robust and widely adopted system in Boc-SPPS.[9]
Materials and Reagents
| Component | Specification | Purpose |
| Resin | Merrifield, PAM, or MBHA Resin (0.5-1.0 mmol/g substitution) | Solid support for peptide synthesis. Choice depends on desired C-terminus (acid or amide).[9] |
| This compound | Peptide synthesis grade (>99% purity) | Dipeptide to be coupled. |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Solvent for washing and swelling. |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Primary solvent for coupling and washing. |
| Trifluoroacetic Acid (TFA) | Reagent grade | For Boc group deprotection.[9] |
| Diisopropylethylamine (DIEA) | Reagent grade, redistilled | Non-nucleophilic base for neutralization and activation.[2] |
| HBTU | >98.5% purity | Coupling (activating) reagent. |
| Isopropanol (IPA) | Reagent grade | Solvent for washing. |
| Methanol (MeOH) | Reagent grade | Solvent for final resin wash and drying. |
| Kaiser Test Kit | Ninhydrin, Pyridine, KCN, Phenol, Ethanol | For qualitative monitoring of free primary amines. |
Experimental Protocol: Coupling this compound
This protocol assumes the synthesis is proceeding from an N-terminally deprotected amino acid already attached to the resin.
Workflow Visualization
Caption: Boc-SPPS workflow for a single coupling cycle.
Phase 1: Resin Preparation and N-Terminal Deprotection
-
Resin Swelling: Transfer the peptidyl-resin to a suitable reaction vessel. Add DCM (approx. 10-15 mL per gram of resin) and gently agitate for 30 minutes. This step is critical as it opens up the polymer matrix, making functional sites accessible.[10][11]
-
Pre-Deprotection Wash: Drain the DCM and wash the resin 3 times with fresh DCM.
-
Boc Deprotection: Prepare a solution of 50% TFA in DCM. Add this solution to the resin and agitate for 2 minutes (pre-wash). Drain, then add a fresh 50% TFA/DCM solution and agitate for 25-30 minutes.[9] The N-terminal amine is now deprotected but exists as a trifluoroacetate salt.
-
Post-Deprotection Wash: Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual acid.
Phase 2: Neutralization
Causality: The N-terminal amine is protonated (R-NH3+) and must be converted to the free amine (R-NH2) to act as a nucleophile in the upcoming coupling reaction.[2]
-
Neutralization: Prepare a solution of 10% DIEA in DCM. Add this to the resin and agitate for 10 minutes. Repeat this step once more.
-
Post-Neutralization Wash: Drain the DIEA solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to prepare for the coupling step.
Phase 3: Dipeptide Activation and Coupling
This protocol uses a 3-fold molar excess of reagents relative to the resin's initial substitution level.
Quantitative Parameters for Coupling
| Reagent | Molar Equivalents (relative to resin capacity) |
| This compound | 3.0 |
| HBTU | 2.9 (slightly substoichiometric to the dipeptide) |
| DIEA | 6.0 |
-
Activation Solution: In a separate flask, dissolve this compound (3 eq) and HBTU (2.9 eq) in the minimum required volume of DMF.
-
Initiate Activation: Add DIEA (6 eq) to the solution from the previous step. A slight color change may be observed. Allow the solution to pre-activate for 2-5 minutes. Do not wait longer , as this can lead to undesirable side reactions.
-
Coupling: Immediately add the activated dipeptide solution to the washed and neutralized resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered sequences, but Gly-Ala is generally not considered difficult.[12]
-
Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (5x) to remove all soluble reagents and byproducts.
Phase 4: In-Process Control: The Kaiser Test
Trustworthiness through Validation: Every protocol must be self-validating. The Kaiser (ninhydrin) test confirms the completion of the coupling reaction by detecting the presence or absence of primary amines.[8]
-
Sample Preparation: Remove a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops each of the following Kaiser test reagents:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Incubation: Heat the test tube at 100-110°C for 3-5 minutes.[8]
-
Interpretation:
-
Negative Result (Beads and solution remain colorless/yellow): Indicates the absence of free primary amines. The coupling reaction is complete. Proceed to the next cycle.
-
Positive Result (Beads turn a deep blue/purple): Indicates the presence of unreacted primary amines. The coupling is incomplete.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (Incomplete Coupling) | 1. Inefficient activation of the dipeptide. 2. Steric hindrance on the resin. 3. Poor resin swelling. 4. Deactivated reagents (moisture contamination). | 1. Recouple: Repeat the coupling step (Phase 3) with fresh reagents. 2. Extend Time: Increase coupling time to 4 hours or overnight. 3. Change Reagents: Switch to a different, more potent coupling reagent like HATU. 4. Capping: If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Low Peptide Yield | 1. Incomplete deprotection at each step. 2. Loss of peptide chains from the resin due to repeated acid exposure (especially with standard Merrifield resin).[9] 3. Physical loss of resin during washing steps. | 1. Increase TFA deprotection time to 30 minutes. 2. For long syntheses, consider using a more acid-stable linker resin like PAM.[9] 3. Ensure fine mesh frits are used in the reaction vessel. |
| Racemization | 1. Over-activation or prolonged activation time before adding to the resin. 2. Use of a base that is not sufficiently hindered (e.g., triethylamine). | 1. Add the activated dipeptide solution to the resin immediately after the addition of DIEA. 2. Always use a hindered base like DIEA for activation with onium salts. |
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Nowick Lab, UC Irvine. Retrieved from [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer Protocols. Retrieved from [Link]
-
SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Aterido, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
SPPS: peptide failure to elongate? (2020). ResearchGate. Retrieved from [Link]
Sources
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. bachem.com [bachem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.uci.edu [chem.uci.edu]
Application Note: Advanced Activation Strategies for Boc-Gly-Ala-OH Fragment Coupling
This Application Note is designed for senior researchers and process chemists optimizing the coupling of the dipeptide fragment Boc-Gly-Ala-OH .
Unlike standard stepwise synthesis, activating a dipeptide fragment at the C-terminus (Alanine) presents a critical challenge: Racemization via Oxazolone Formation . This guide prioritizes strategies to suppress this side reaction while maintaining high coupling efficiency.
Executive Summary & Core Challenge
The coupling of This compound to an amine (R-NH
The Mechanism of Failure:
Upon activation, the carbonyl oxygen of the preceding Glycine amide bond can attack the activated Alanine carbonyl, forming a 5(4H)-oxazolone intermediate. This ring system significantly lowers the pKa of the
Reagent Selection Matrix
| Reagent Class | Examples | Racemization Risk | Coupling Rate | Recommendation |
| Carbodiimides | DIC/HOBt | Low | Moderate | Standard: Good for routine solution-phase couplings.[1] |
| Uronium (Standard) | HBTU/TBTU | High | High | Avoid: High risk of epimerization due to basic conditions (DIEA). |
| Phosphonium (Adv) | PyBOP | Moderate | High | Alternative: Use if uronium salts fail, but requires base. |
| Aza-Benzotriazole | HATU / HOAt | Very Low | Very High | Gold Standard: The N7-nitrogen stabilizes the active ester, accelerating aminolysis over oxazolone formation. |
| Oxyma-Based | COMU | Very Low | Very High | Modern Choice: Safer (non-explosive) alternative to HATU with comparable performance.[1][2] |
Mechanistic Insight: The Race Against Racemization
The choice of activating agent dictates the "race" between the desired aminolysis (peptide bond formation) and the undesired oxazolone formation.
Pathway Diagram: Activation & Racemization
The following diagram illustrates the kinetic competition. To preserve chirality,
[3]
Validated Protocols
Protocol A: High-Fidelity Segment Condensation (HATU/Collidine)
Best for: Coupling this compound to sterically hindered amines or solid-phase resins where maintaining chirality is critical.
Rationale:
-
HATU: Generates a highly reactive OAt-ester.[3] The pyridine nitrogen provides anchiomeric assistance, speeding up the coupling reaction significantly.
-
2,4,6-Collidine (TMP): A weaker, more sterically hindered base than DIEA. It is sufficient to neutralize the acid generated but less likely to abstract the sensitive
-proton from the oxazolone intermediate.
Materials:
-
This compound (1.0 equiv)
-
Amine component (H-R-NH
) (1.0 - 1.2 equiv) -
HATU (1.0 equiv)
-
HOAt (0.5 equiv - Optional, boosts suppression)
-
2,4,6-Collidine (2.0 - 3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Pre-Activation (Minimizing Time): Dissolve this compound (100 mg, 0.4 mmol) and HATU (152 mg, 0.4 mmol) in DMF (2 mL).
-
Base Addition: Cool the solution to 0°C (ice bath). Add 2,4,6-Collidine (106 µL, 0.8 mmol). Stir for exactly 30-60 seconds .
-
Critical Note: Do not pre-activate for long periods. Unlike stepwise synthesis, extended pre-activation of segments increases oxazolone accumulation.
-
-
Coupling: Immediately add the Amine component.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours.
-
Monitoring: Check reaction progress via HPLC. Look for the distinct diastereomer peak (L,D-epimer) which usually elutes slightly earlier or later than the major product.
Protocol B: The "Green" Alternative (COMU/Oxyma)
Best for: Process chemistry requiring safer reagents (non-explosive) and high solubility.
Rationale:
-
COMU: An uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). It mimics the reactivity of HATU but shows superior solubility and stability in DMF.[2]
-
Oxyma Pure: Acts as the additive, suppressing racemization effectively.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) and COMU (1.0 equiv) in DMF.
-
Add TMP (Collidine) (2.0 equiv) or DIEA (2.0 equiv - only if Collidine is unavailable, use with caution).
-
Add the amine component immediately.
-
Stir at Room Temperature.
-
Visual Cue: The reaction mixture often turns deep yellow/orange due to the Oxyma anion, fading as the reaction completes (if acidic workup follows).
-
Quality Control & Troubleshooting
To validate the protocol, you must quantify the Diastereomeric Excess (de) .
Method: Reverse-Phase HPLC (C18 Column).
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient.
-
Detection: UV at 210 nm.
-
Standard: Synthesize the intentional epimer Boc-Gly-D-Ala-NH-R (using Boc-Gly-OH and H-D-Ala-NH-R) to identify its retention time.
| Observation | Root Cause | Corrective Action |
| >5% Epimer Detected | Base strength too high. | Switch from DIEA/TEA to Collidine or NMM . |
| Low Yield | Oxazolone formation outcompeting aminolysis. | Switch to HATU or COMU to increase |
| Precipitate in Rxn | Urea formation (if using DIC). | Switch to soluble Uronium reagents (HATU/COMU). |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][5] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Alternative to HATU for Peptide Synthesis.[1] Chemistry – A European Journal, 15(37), 9394–9403.
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
Application Note: High-Fidelity Synthesis of Tripeptides Utilizing Boc-Gly-Ala-OH
This Application Note is structured to guide researchers through the high-fidelity synthesis of tripeptides using the dipeptide building block Boc-Gly-Ala-OH . It addresses the specific challenges of segment condensation, particularly the risk of C-terminal racemization.
Executive Summary
The use of dipeptide building blocks like This compound (CAS 42291-52-1) offers a convergent strategy for peptide synthesis, reducing the number of purification steps compared to linear stepwise elongation. However, utilizing this compound as a carboxyl component introduces a critical challenge: C-terminal racemization of the chiral Alanine residue during activation.
This guide provides a validated protocol using EDC/HOBt activation chemistry optimized to suppress 5(4H)-oxazolone formation, ensuring high diastereomeric purity (>98% L,L,L).
Material Specifications: this compound
Before initiating synthesis, verify the physicochemical properties of the building block to ensure proper solvent selection and stoichiometry.
| Property | Specification | Notes |
| Chemical Name | N-(tert-Butoxycarbonyl)-glycyl-L-alanine | Dipeptide acid |
| CAS Number | 42291-52-1 | |
| Molecular Weight | 246.26 g/mol | |
| Formula | C₁₀H₁₈N₂O₅ | |
| Appearance | White to off-white powder | Hygroscopic; store desiccated at 2-8°C |
| Solubility | Soluble in DMF, DMSO, MeOH; Moderate in DCM | Critical: Pre-dissolve in minimal DMF before adding DCM if solubility is poor.[1] |
| Purity Requirement | ≥ 98% (HPLC) | Impurities can interfere with crystallization. |
Critical Scientific Context: The Racemization Trap
Segment Condensation vs. Stepwise Synthesis
Using this compound allows for segment condensation . Instead of coupling Gly then Ala, the pre-formed dipeptide is coupled to an amino acid ester (H-AA-OR).
-
Advantage: Reduces cycle time and simplifies purification of the final tripeptide.
-
Risk: Unlike urethane-protected amino acids (e.g., Boc-Ala-OH), the C-terminal alanine in this compound is an N-acyl amino acid. Upon activation, it is highly prone to cyclization into an oxazolone (azlactone) intermediate.[2]
Mechanism of Failure: Oxazolone Formation
When the carboxyl group of the Alanine is activated (e.g., by a carbodiimide), the oxygen from the preceding amide bond (Gly-Ala bond) can attack the activated carbonyl.
-
Cyclization: Forms a 5(4H)-oxazolone ring.
-
Deprotonation: The C
proton of the oxazolone is acidic and easily removed by base (DIPEA/NMM), forming a resonance-stabilized enolate. -
Reprotonation: Occurs non-stereoselectively, resulting in a mix of L-Ala and D-Ala (Epimerization).
Control Strategy: We utilize 1-Hydroxybenzotriazole (HOBt) as a nucleophilic additive. HOBt intercepts the O-acylisourea intermediate faster than the oxazolone can form, generating an active ester that is reactive towards amines but stable against racemization.
Figure 1: Kinetic competition between oxazolone formation (racemization) and HOBt active ester formation (preservation of chirality).[3]
Experimental Protocol: Synthesis of Boc-Gly-Ala-Phe-OMe
Example Target: Synthesis of Boc-Gly-Ala-Phe-OMe (Model Tripeptide)
Reagents & Equipment
-
Carboxyl Component: this compound (1.0 equiv)
-
Amine Component: H-Phe-OMe·HCl (1.1 equiv)
-
Coupling Reagent: EDC·HCl (1.1 equiv)
-
Additive: HOBt·H₂O (1.1 equiv) or Oxyma Pure
-
Base: N-Methylmorpholine (NMM) (2.2 equiv) — Preferred over DIPEA to reduce base-catalyzed racemization.
-
Solvent: Anhydrous DMF/DCM (1:1 v/v).
Step-by-Step Methodology
Step 1: Pre-Activation (Critical for Stereocontrol)
-
In a round-bottom flask, dissolve This compound (1.0 mmol, 246 mg) and HOBt (1.1 mmol, 149 mg) in 5 mL of DMF/DCM (1:1).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC[4]·HCl (1.1 mmol, 211 mg).
-
Stir at 0°C for 15–20 minutes .
-
Why? This allows the formation of the O-acylisourea and subsequent conversion to the HOBt-active ester before the amine is present. Low temperature suppresses oxazolone formation.
-
Step 2: Coupling[3][5][6][7]
-
In a separate vial, dissolve H-Phe-OMe·HCl (1.1 mmol) in 2 mL DMF.
-
Add NMM (2.2 mmol, ~242 µL) to the amine solution to neutralize the hydrochloride salt.
-
Add the neutralized amine solution dropwise to the activated Boc-Gly-Ala-OBt solution at 0°C.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or HPLC.
-
Step 3: Workup[1]
-
Evaporate the bulk of the DMF/DCM under reduced pressure (rotary evaporator, <40°C).
-
Re-dissolve the residue in Ethyl Acetate (EtOAc, 20 mL).
-
Wash Sequence (to remove unreacted starting materials):
-
3 x 10 mL 5% KHSO₄ (Removes unreacted amine and EDC urea byproducts). Note: KHSO₄ is preferred over HCl to prevent Boc cleavage.
-
3 x 10 mL Saturated NaHCO₃ (Removes unreacted this compound and HOBt).
-
3 x 10 mL Brine .
-
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the crude protected tripeptide.
Protocol: Boc-Deprotection (Optional Elongation)
If the tripeptide is an intermediate for a longer peptide, the N-terminal Boc group must be removed.
-
Dissolve the crude Boc-tripeptide in DCM (2 mL per mmol).
-
Add an equal volume of TFA (Trifluoroacetic acid).
-
Alternative: 4M HCl in Dioxane (if acid-sensitive side chains are present).
-
-
Stir at RT for 30–60 minutes. Monitor by HPLC (disappearance of Boc-protected peak).
-
Workup: Evaporate volatiles under N₂ stream. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.
-
Precipitate the peptide salt by adding cold diethyl ether. Filter and dry.[4][7]
Analytical Validation & Quality Control
HPLC Analysis for Racemization
Standard reverse-phase HPLC (C18 column) may not separate the L,L,L isomer from the L,D,L epimer.
-
Recommendation: Use a chiral column (e.g., CHIRALPAK®) or compare against a synthesized standard of the intentional epimer (Boc-Gly-D-Ala-Phe-OMe).
-
Acceptance Criteria: < 1.0% D-isomer content.
Mass Spectrometry (ESI-MS)
Confirm the molecular weight.
-
Expected Mass: MW(this compound) + MW(H-Phe-OMe) - H₂O.
Workflow Visualization
Figure 2: Step-by-step workflow for solution-phase tripeptide synthesis using this compound.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Racemization (>5%) | High temperature or excess base. | Ensure activation is at 0°C. Reduce NMM to 2.0 eq. Switch from DIPEA to Collidine. |
| Low Yield | Poor solubility of this compound. | Increase DMF ratio. Ensure reagents are dry. |
| Gelation | Peptide aggregation.[3] | Add chaotropic salts (LiCl) or use pure DMF/NMP as solvent. |
| Incomplete Coupling | Steric hindrance. | Switch coupling reagent to HATU/HOAt (requires strict base control: 1.0 eq base only during activation). |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][8] Chemical Reviews, 109(6), 2455–2504.
-
Bachem. (2024).[6] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
PubChem. (2024).[9] "this compound Compound Summary." National Library of Medicine.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[8] Journal of the American Chemical Society, 115(10), 4397-4398.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Boc-Ala-Gly-Gly-Gly-OH | C14H24N4O7 | CID 92489425 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Deprotection of Boc-Gly-Ala Motifs
Subtitle: Mitigating Diketopiperazine (DKP) Formation in Sterically Unhindered Dipeptides
Executive Summary
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine procedure in peptide synthesis, typically achieved via acidolysis. However, the specific sequence Glycyl-Alanine (Gly-Ala) presents a unique challenge: Diketopiperazine (DKP) formation . Due to the lack of steric hindrance in Glycine and the minimal steric bulk of Alanine, the deprotected dipeptide ester is kinetically primed to cyclize, cleaving the peptide chain and reducing yield.
This guide provides a controlled, high-fidelity protocol for Boc deprotection of Gly-Ala sequences. Unlike generic protocols, this method prioritizes the isolation of the amine salt to prevent auto-cyclization, ensuring the integrity of the linear peptide for subsequent coupling or biological application.
Mechanistic Insight & Critical Challenges
The Acidolytic Cleavage
Boc removal is driven by the protonation of the carbamate oxygen, leading to the collapse of the intermediate into the tert-butyl cation and carbamic acid.[1] The carbamic acid spontaneously decarboxylates to yield the free amine.
The Hidden Trap: Diketopiperazine (DKP) Formation
For most peptides, the free amine is stable. However, for Gly-Ala-OR (where R is an ester protecting group like Methyl, Ethyl, or Benzyl), the N-terminal amine can nucleophilically attack the C-terminal carbonyl. This intramolecular aminolysis forms a six-membered ring (DKP) and expels the alcohol (ROH).
Key Risk Factor: This reaction is accelerated under neutral to basic conditions . Therefore, the "controlled" aspect of this protocol relies entirely on maintaining the peptide in its protonated (salt) state until the exact moment of the next reaction.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between stable salt isolation and destructive DKP cyclization. The red dashed line represents the pathway to be avoided.
Strategic Considerations
| Parameter | Recommendation | Rationale |
| Acid Source | 4M HCl in Dioxane | Preferred over TFA. HCl salts of small peptides often precipitate in ether/dioxane, trapping them in the solid state where cyclization is impossible. |
| Solvent | Dioxane or Ether | Non-nucleophilic. Promotes precipitation of the product salt.[2] |
| Temperature | 0°C to Room Temp | Start cold to control exothermicity; do not heat. Heat accelerates DKP formation. |
| Scavengers | None (usually) | Gly and Ala lack reactive side chains susceptible to t-butyl cation alkylation. If Trp/Tyr are present in a longer chain, add 2.5% TIS (Triisopropylsilane). |
Experimental Protocols
Protocol A: The Precipitation Method (Recommended)
Best for: Isolating the dipeptide as a stable solid intermediate.
Reagents:
-
Substrate: Boc-Gly-Ala-OR (1.0 equiv)
-
Acid: 4M HCl in 1,4-Dioxane (10-20 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et₂O)
Step-by-Step:
-
Dissolution: Dissolve the Boc-Gly-Ala-OR in a minimal amount of dry 1,4-dioxane (approx. 2 mL per mmol).
-
Acidification: Cool the solution to 0°C. Add 4M HCl/Dioxane dropwise.
-
Note: A large excess (10-20 eq) ensures rapid removal before any side reactions can equilibrate.
-
-
Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 30-45 minutes.
-
Monitoring: Check via TLC (stain with Ninhydrin; free amine will turn blue/purple) or HPLC-MS.
-
-
Precipitation (The Control Step):
-
Do NOT rotovap to dryness immediately (this concentrates residual acid and heat).
-
Instead, pour the reaction mixture into 10 volumes of cold Diethyl Ether .
-
The H-Gly-Ala-OR • HCl salt should precipitate as a white solid.[3]
-
-
Isolation: Filter the solid under inert atmosphere (N₂). Wash 3x with cold ether to remove isobutylene byproducts and residual HCl.
-
Storage: Dry under high vacuum. Store at -20°C. Do not neutralize until the exact moment of the next coupling.
Protocol B: The TFA Solution Method (Alternative)
Best for: Immediate flow-chemistry or when solubility in dioxane is poor.
Reagents:
Step-by-Step:
-
Preparation: Dissolve peptide in DCM (10 mL/mmol).
-
Cleavage: Add TFA to achieve a final concentration of 20-50% v/v. Stir at RT for 30-60 min.
-
Workup (Critical):
-
Concentrate the solution on a rotary evaporator at < 30°C .
-
Azeotrope: Add Toluene (equal volume) and re-evaporate. Repeat 3x. This aids in removing residual TFA which can catalyze degradation.
-
-
Precipitation: Resuspend the oily residue in a minimum volume of DCM and crash out with cold Diethyl Ether.
-
Warning: TFA salts are often hygroscopic oils. If an oil persists, use Hexane/Ether trituration.
Workflow Decision Tree
Figure 2: Operational workflow for selecting the appropriate deprotection route based on solubility and downstream application.
Quality Control & Troubleshooting
NMR Validation
To verify the absence of DKP, perform ¹H-NMR in DMSO-d₆ or D₂O.
-
Linear H-Gly-Ala-OR: Distinct signals for the Gly alpha-protons (singlet/broad singlet) and Ala methyl doublet. The ester group (e.g., OMe singlet at ~3.7 ppm) must be present.
-
DKP (Cyclo-Gly-Ala): Loss of the ester signal. Shift in the Gly CH₂ protons due to ring constraint.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Loss of Ester Signal (NMR) | DKP Formation | Neutralization occurred too early. Ensure workup is strictly acidic. Do not wash with NaHCO₃. |
| Sticky Oil / No Precipitate | Hygroscopic Salt | Triturate with Hexane/Ether. Scratch flask with glass rod to induce nucleation. |
| Incomplete Deprotection | Acid too dilute | Increase HCl concentration or reaction time. Ensure anhydrous conditions (water slows reaction). |
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[7] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][7][8] Journal of Peptide Research, 58(4), 338-341.[7] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link
Sources
Application Notes & Protocols for Bioconjugation Utilizing Boc-Gly-Ala-OH Linkers
Abstract
This document provides a comprehensive technical guide on the use of N-α-(tert-Butoxycarbonyl)-glycyl-L-alanine (Boc-Gly-Ala-OH) as a cleavable linker in bioconjugation, with a primary focus on its application in the development of Antibody-Drug Conjugates (ADCs). We will explore the underlying scientific principles, from the rationale of employing a dipeptide linker to detailed, field-tested protocols for synthesis, activation, conjugation to antibodies, and final conjugate characterization. This guide is designed to provide both the theoretical foundation and the practical steps necessary for the successful implementation of this versatile linker in therapeutic and research applications.
Introduction: The Strategic Role of Dipeptide Linkers in Bioconjugation
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's overall success, profoundly influencing its stability, pharmacokinetics, and mechanism of action[1]. Linkers are broadly classified as non-cleavable or cleavable. Non-cleavable linkers release the drug only after complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to break under specific physiological conditions, such as the acidic or enzymatic environment within a target cell[1][2].
The this compound dipeptide linker falls into the category of enzymatically cleavable linkers. These linkers are engineered to be stable in systemic circulation but are recognized and cleaved by proteases, such as Cathepsin B, that are highly active within the lysosomal compartment of tumor cells[][4][5]. This targeted release mechanism is crucial for maximizing the therapeutic window, ensuring that the cytotoxic payload is unleashed predominantly at the site of action, thereby minimizing off-target toxicity[6][7]. The Gly-Ala sequence, composed of small, flexible amino acids, offers a balance of stability and enzymatic susceptibility, making it an attractive motif for ADC development[]. The N-terminal Boc protecting group is essential for directed synthesis and is removed in the final stages to yield the active linker-payload conjugate[8].
The Complete Bioconjugation Workflow
The successful generation of an ADC using a this compound linker involves a multi-step process. Each stage must be carefully optimized and validated to ensure the final conjugate possesses the desired characteristics of purity, homogeneity, and potency.
Caption: High-level workflow for ADC development using this compound.
Protocols and Methodologies
Synthesis of this compound Linker
Principle: The synthesis of this compound is typically achieved through a peptide coupling reaction. An activated form of Boc-protected glycine, such as its N-hydroxysuccinimide (NHS) ester (Boc-Gly-OSu), is reacted with L-alanine in an aqueous basic solution. The NHS ester provides a reactive intermediate that readily forms a stable amide bond with the amino group of alanine.
Protocol:
-
Preparation of Alanine Solution: Dissolve L-alanine (1.5 equivalents) and triethylamine (1.5 equivalents) in deionized water.
-
Preparation of Activated Glycine Solution: Dissolve Boc-Gly-OSu (1.0 equivalent) in dimethylsulfoxide (DMSO).
-
Coupling Reaction: Slowly add the Boc-Gly-OSu solution to the stirring alanine solution. Let the reaction proceed overnight at room temperature[].
-
Workup and Purification:
-
Remove any precipitate by filtration.
-
Dilute the filtrate with water and acidify to a pH of 2-3 using 1N HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with 0.2N HCl and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the this compound product.
-
| Reagent | Molar Ratio | Purpose |
| Boc-Gly-OSu | 1.0 | Activated N-protected glycine |
| L-Alanine | 1.5 | C-terminal amino acid |
| Triethylamine | 1.5 | Base to deprotonate alanine's amino group |
| DMSO/Water | - | Solvent system |
Table 1: Reagent stoichiometry for this compound synthesis.
Activation of this compound and Conjugation to Antibody
Principle: Carbodiimide chemistry is employed to conjugate the carboxyl group of the this compound linker to the primary amines on the side chains of lysine residues on the antibody[][10]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis[]. To improve efficiency and control, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester[4]. This two-step process allows for the activation of the linker first, followed by the introduction of the antibody, minimizing unwanted cross-linking of the antibody itself[4].
Caption: Two-step EDC/NHS conjugation mechanism.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the antibody (e.g., 5-10 mg/mL) in a conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4). Ensure the buffer is free of primary amines (like Tris)[11].
-
Prepare a solution of this compound (e.g., 20-50 fold molar excess over the antibody) in an activation buffer (0.1 M MES, pH 4.5-6.0)[11][12].
-
Freshly prepare solutions of EDC and Sulfo-NHS in activation buffer.
-
-
Linker Activation:
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the antibody solution. The final pH of the reaction mixture should be between 7.2 and 8.0 to facilitate the reaction with lysine amines[12].
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent such as hydroxylamine or Tris to a final concentration of 10-50 mM to consume any unreacted NHS esters[12]. Incubate for 15-30 minutes.
-
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation[11][12]. |
| Conjugation pH | 7.2 - 8.0 | Favors nucleophilic attack by deprotonated lysine amines[12]. |
| Linker:Antibody Ratio | 10:1 to 50:1 (molar) | Drives the reaction towards higher drug loading. Must be optimized. |
| EDC:Linker Ratio | 1.5:1 to 2:1 (molar) | Ensures efficient activation of the linker's carboxyl group. |
| Sulfo-NHS:Linker Ratio | 2:1 to 5:1 (molar) | Stabilizes the activated intermediate, improving yield[4]. |
| Reaction Time | 2 hours (RT) to 16 hours (4°C) | Balances conjugation efficiency with potential protein degradation. |
Table 2: Key parameters for optimization of the EDC/NHS conjugation reaction.
Purification of the Antibody-Drug Conjugate
Principle: After the conjugation reaction, it is critical to remove unreacted linker, payload, and other reagents from the ADC product. Size Exclusion Chromatography (SEC) is the most common method for this "polishing" step. SEC separates molecules based on their hydrodynamic radius; the large ADC (~150 kDa) elutes first, while smaller molecules are retained in the porous beads of the chromatography resin and elute later[14][].
Protocol:
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25, Superdex 200) with a formulation buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the formulation buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm. The first major peak corresponds to the purified ADC[8].
-
Pooling and Concentration: Pool the fractions containing the ADC and concentrate if necessary using an appropriate ultrafiltration device.
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the identity, purity, and homogeneity of the ADC, which are critical quality attributes (CQAs)[16].
Determination of Drug-to-Antibody Ratio (DAR)
Principle: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to each antibody. Hydrophobic Interaction Chromatography (HIC) is the gold standard for DAR determination[17][18]. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody. HIC separates the different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on these differences in hydrophobicity[18].
Protocol:
-
Mobile Phases:
-
Buffer A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Potassium Phosphate, pH 7.0.
-
Buffer B (Low Salt): 50 mM Potassium Phosphate, pH 7.0 (may contain 5-10% isopropanol to aid elution).
-
-
Chromatography:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with Buffer A.
-
Inject the purified ADC sample.
-
Elute with a linear gradient from high salt (Buffer A) to low salt (Buffer B).
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated, 2 drugs, 4 drugs, etc.).
-
Calculate the weighted average DAR using the formula: DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100[].
-
Mass Spectrometry (MS) Analysis
Principle: Mass spectrometry provides an orthogonal method to confirm the DAR and the overall integrity of the ADC. It can be performed on the intact ADC or on its subunits (light chain and heavy chain) after reduction[19][20][21].
Protocol (Intact Mass):
-
Sample Preparation: Desalt the ADC sample into an MS-compatible buffer (e.g., ammonium acetate).
-
LC-MS Analysis: Inject the sample onto an LC-MS system, often coupled with SEC for online desalting (SEC-MS)[19].
-
Deconvolution: Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded species and calculate the average DAR.
Purity and Aggregation Analysis
Principle: SEC is also used as an analytical tool to assess the purity of the ADC and quantify the presence of aggregates, which can impact efficacy and immunogenicity.
Protocol:
-
Chromatography: Inject the purified ADC onto a calibrated analytical SEC column (e.g., Agilent AdvanceBio SEC).
-
Analysis: Elute under isocratic conditions. The main peak represents the monomeric ADC. Earlier eluting peaks correspond to aggregates, and later eluting peaks correspond to fragments.
-
Quantification: Determine the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
Final Step: Boc Deprotection (If Required)
Principle: The Boc group protects the N-terminal amine of the linker during the conjugation process. Depending on the final application and the nature of the payload, this group may need to be removed. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate[8].
Caution: This step must be carefully considered as the acidic conditions can potentially denature the antibody. The stability of the entire ADC construct under these conditions must be validated.
Protocol:
-
Reaction: Treat the purified ADC with a solution of trifluoroacetic acid (TFA) in a scavenger-containing solvent (e.g., 50% TFA in DCM) for a short duration (e.g., 5-30 minutes) at a controlled temperature (e.g., 0°C to room temperature)[14].
-
Purification: Immediately purify the deprotected ADC using SEC to remove the acid and byproducts, exchanging it into a stable formulation buffer.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation | Inactive EDC/NHS (hydrolyzed). | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture condensation. |
| Incorrect buffer pH. | Verify activation buffer is pH 4.5-6.0 and conjugation buffer is pH 7.2-8.0[11]. | |
| Competing nucleophiles in antibody buffer (e.g., Tris, azide). | Buffer exchange antibody into a non-amine, non-carboxylate buffer like PBS or MES prior to conjugation. | |
| ADC Precipitation/Aggregation | High DAR with hydrophobic payload. | Optimize the linker:antibody molar ratio to target a lower average DAR. Consider incorporating hydrophilic moieties (e.g., PEG) into the linker design. |
| Incorrect buffer conditions. | Ensure the final formulation buffer has an optimal pH and ionic strength for antibody stability. | |
| Broad Peaks in HIC | Poor separation. | Optimize the HIC gradient, flow rate, and mobile phase composition (e.g., add a small percentage of organic modifier to Buffer B)[]. |
| Inaccurate DAR by MS | Poor ionization or signal suppression. | Optimize MS source conditions. Perform analysis on reduced light and heavy chains for better resolution[21]. |
Table 3: Common issues and solutions in this compound bioconjugation.
Conclusion
The this compound dipeptide linker represents a valuable tool in the bioconjugation toolkit, particularly for the construction of enzymatically cleavable ADCs. Its synthesis is straightforward, and its conjugation via well-established EDC/NHS chemistry allows for controlled attachment to antibodies. By carefully following the detailed protocols for activation, conjugation, purification, and characterization outlined in this guide, researchers can reliably produce high-quality conjugates. The success of the final product hinges on a systematic approach to optimization and a thorough analytical assessment of critical quality attributes, ensuring the development of safe and effective biotherapeutics.
References
- Ritchie, M., et al. (2019).
- Poreba, M., et al. (2023).
- Servos, M. M., et al. (2018).
- Gupta, N., et al. (2023).
- Berg, E. A., & Fishman, J. B. (2020).
- Meyer, T. A. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved February 5, 2026, from [Link]
- Schneider, S. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies.
- An, B., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis.
- Kovtun, Y. V., et al. (2016). Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. Molecular Pharmaceutics.
-
Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Retrieved February 5, 2026, from [Link]
- Beck, A., et al. (2017). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists.
- Kim, E. G., & Kim, K. M. (2021). Antibody–drug conjugates: Recent advances in linker chemistry.
- Staben, L. R., et al. (2016). Field Guide to Challenges and Opportunities in Antibody–Drug Conjugates for Chemists.
- Hamilton, J. Z., et al. (2021). Synthesis of drug-linker 1. a) Boc-ValAlaPAB−Br, butanone (86 %); b)...
- Li, X., et al. (n.d.).
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved February 5, 2026, from [Link]
-
Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved February 5, 2026, from [Link]
- Giese, M. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design... [Video]. YouTube.
- Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography | Request PDF.
- Zhang, D., et al. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- NPTEL-NOC IITM. (2020, July 13).
- Gu, Y., et al. (2019). EP3423831A2 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry.
- Sadighbayan, D., et al. (2019). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH.
- Chen, Y., et al. (2025, August 6). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Request PDF.
- Lu, J., et al. (2016). Current ADC Linker Chemistry. PMC - NIH.
-
Parexel. (2025, March 17). Challenges and best practices for developing Antibody-Drug Conjugates (ADCs). Retrieved February 5, 2026, from [Link]
- Wu, H., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Publishing.
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 4. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine insertion at protease cleavage site of SNAP25 resists cleavage but enhances affinity for botulinum neurotoxin serotype A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. Antibody purification | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of Alanine in Boc-Gly-Ala-OH Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the critical issue of C-terminal Alanine racemization during the synthesis of the dipeptide Boc-Gly-Ala-OH. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring you can make informed decisions in your future synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem? A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1] The biological activity of a peptide is dictated by its precise three-dimensional structure, which depends on the specific chirality of its amino acids. The formation of the diastereomeric impurity (Boc-Gly-D-Ala-OH) can dramatically reduce a peptide's therapeutic efficacy, alter its binding properties, and introduce potential off-target effects, making its control a critical aspect of drug development.[1]
Q2: Why is the C-terminal Alanine in a peptide fragment like this compound particularly susceptible to racemization during coupling? A: The primary risk of racemization occurs during the activation of the carboxylic acid group of the N-protected amino acid or peptide fragment.[2] When this compound is activated for coupling to another amino acid, the Alanine residue is at the C-terminus. This activated C-terminal residue is highly susceptible to forming a planar oxazolone (or azlactone) intermediate.[1][3] The presence of a base can then easily abstract the α-proton from this intermediate, temporarily destroying the chiral center and leading to a loss of stereochemical purity upon reprotonation.[3] N-urethane protecting groups like Boc generally protect single amino acids from racemization, but when that amino acid is part of a peptide (like the Ala in Boc-Gly-Ala -OH), this protection is less effective.[3]
Q3: Which coupling reagents are preferred to minimize racemization? A: While many efficient coupling reagents exist, they carry different risks of inducing racemization. Carbodiimides, such as Diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), when used in combination with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt), are considered a classic and effective method for minimizing racemization.[3][4] Uronium/aminium reagents like HBTU can be very efficient but must be used judiciously, as excess reagent can lead to side reactions and they require a base for activation, which increases racemization risk.[3][4]
Q4: What is the precise role of an additive like HOBt or Oxyma Pure? A: Additives like HOBt, HOAt, or the non-explosive Oxyma Pure are crucial for suppressing racemization.[3][5] When a carbodiimide is used, it first activates the carboxylic acid. This highly reactive intermediate is prone to oxazolone formation. An additive like HOBt rapidly intercepts this intermediate to form an active ester (e.g., an OBt ester).[4] This HOBt-ester is more stable and less prone to cyclization into the problematic oxazolone, yet it remains sufficiently reactive to couple with the amine component to form the desired peptide bond with significantly less racemization.[4][6]
Q5: How do reaction temperature and base selection influence the extent of racemization? A: Both factors are critical. Higher temperatures accelerate the rate of racemization; therefore, performing the coupling reaction at lower temperatures (e.g., starting at 0°C and allowing it to warm slowly) is a standard practice to mitigate this risk.[1][7] The choice and amount of base are also paramount. Stronger bases and excess base increase the rate of α-proton abstraction from the oxazolone intermediate.[8] Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended over stronger, less hindered bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine when racemization is a concern.[2][3]
In-Depth Troubleshooting Guide
Scenario: You have synthesized this compound and subsequent analysis (e.g., by chiral HPLC) reveals a significant percentage (>1-2%) of the undesired Boc-Gly-D-Ala-OH diastereomer.
This guide provides a systematic approach to identifying the cause and implementing a solution.
Step 1: Analyze Your Coupling Strategy & Reagents
The choice of coupling reagent is the first critical decision point. While uronium/phosphonium reagents (HBTU, HATU, PyBOP) are known for high coupling efficiency, their activation requires a tertiary amine base, which can promote racemization.[3] Carbodiimide-based methods, when paired with the correct additives, often provide a better balance for racemization-prone couplings.[3][4]
Table 1: Comparison of Common Coupling Conditions and Racemization Risk
| Coupling Reagent | Additive | Base Required | Relative Racemization Risk | Key Considerations |
| DIC or EDC | HOBt or Oxyma Pure | No (for in situ active ester) | Low | This is often the best method for minimizing racemization. The urea byproduct from DIC is soluble, simplifying workup.[3] |
| HBTU / TBTU | HOBt (often included) | Yes (e.g., DIPEA, NMM) | Moderate to High | Fast and efficient, but the required base increases racemization risk.[4] Avoid excess reagent to prevent guanidinylation side reactions.[4] |
| HATU | (Internal, HOAt) | Yes (e.g., DIPEA, NMM) | Moderate | HOAt is more effective than HOBt at suppressing racemization, but the base is still required.[3] |
| DIC or EDC | DMAP (catalytic) | Yes (DMAP is a base) | Very High | DMAP is a powerful catalyst but is highly basic and known to cause significant racemization in peptide couplings.[4] Avoid for this application. |
| DIC or EDC | None | Not required | High | Without an additive, the highly reactive O-acylisourea intermediate is very susceptible to racemization.[4] |
Corrective Action: If you are using a base-activated method like HBTU/DIPEA, your first and most impactful change should be to switch to a carbodiimide/additive system like DIC/HOBt or DIC/Oxyma Pure .
Step 2: Scrutinize Your Base and Solvent System
If a base is unavoidable in your chosen protocol, its identity and stoichiometry are critical control points.
-
Base Strength & Steric Hindrance: The basicity and steric bulk of tertiary amines directly impact racemization.[2] A less basic, more sterically hindered amine is less likely to abstract the sensitive α-proton.
-
Solvent Polarity: The solvent can influence the rate of racemization. While solubility often dictates the choice, less polar solvents may help reduce racemization where possible.[1] However, solvents like DMF are common and effective; optimizing other parameters first is usually more productive. N-Butylpyrrolidinone (NBP) has emerged as a greener alternative to DMF and has been shown to result in lower or equal racemization for sensitive amino acids.[9]
Corrective Action: If using DIPEA, switch to the weaker base NMM. Crucially, use the minimum amount of base necessary to facilitate the reaction, typically 1 equivalent for the amine salt and 1 equivalent for the activation.
Step 3: Control Reaction Kinetics and Temperature
-
Temperature Control: The rate of racemization is highly temperature-dependent.[1] Even in microwave-assisted synthesis, higher temperatures lead to increased racemization for sensitive residues.[10][11]
-
Pre-activation Time: The activated carboxylic acid is the species at risk. Minimizing its lifetime before it reacts with the amine component is essential. Prolonged pre-activation, where the acid is activated and left to stand before the amine is added, provides more opportunity for the oxazolone to form and racemize.[7]
Corrective Action:
-
Initiate your coupling reaction at 0°C (ice bath).
-
Allow the reaction to warm slowly to room temperature over several hours.[7]
-
Add the amine component as soon as reasonably possible after activating the carboxylic acid to minimize the lifetime of the racemization-prone intermediate.[7]
Mechanistic Insights: Visualizing the Problem
Understanding the chemical pathway of racemization is key to preventing it. The primary mechanism involves the formation of a planar oxazolone intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Improving the Aqueous Solubility of Boc-Gly-Ala-OH
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for solubilizing the N-terminally protected dipeptide, Boc-Gly-Ala-OH, in aqueous buffers. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.
Section 1: Understanding the Core Problem - Physicochemical Properties
The primary challenge in dissolving this compound stems from its amphipathic nature. It possesses both a significant hydrophobic component and a critical ionizable group. Understanding this balance is the key to overcoming solubility issues.
-
The Hydrophobic Driver: The tert-Butyloxycarbonyl (Boc) protecting group is bulky and nonpolar. This group is the main reason for the peptide's poor solubility in aqueous solutions, as it favors aggregation to minimize contact with water.[1]
-
The Hydrophilic Handle: The free C-terminal carboxylic acid (-COOH) on the alanine residue is the key to enhancing aqueous solubility.[2] By controlling the pH of the solution, we can shift the equilibrium of this group from its neutral, less soluble state to its charged, more soluble state.
The ionization state of the carboxylic acid is governed by its acid dissociation constant (pKa) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[3][4] The pKa of a C-terminal carboxyl group on a simple amino acid like alanine is typically in the range of 2.3 to 3.7.[5]
| Property | Feature | Implication for Aqueous Solubility |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Decreases Solubility due to its hydrophobic and bulky nature. |
| Ionizable Group | C-Terminal Carboxylic Acid | Increases Solubility above its pKa (~2.3-3.7) when it is deprotonated (-COO⁻). |
| Side Chains | Glycine (-H), Alanine (-CH₃) | Minimal impact; slightly nonpolar but small. |
| Overall Character | Acidic Peptide | Solubilization is favored in neutral to basic buffers.[6] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when trying to dissolve this compound.
FAQ 1: "My this compound powder won't dissolve when I add my neutral phosphate-buffered saline (PBS) at pH 7.4. What am I doing wrong?"
Short Answer: You are likely facing a kinetic barrier to dissolution, even though the peptide should be thermodynamically soluble at this pH. The best first step is to prepare a concentrated stock solution by ensuring the C-terminal carboxyl group is fully deprotonated.
Detailed Explanation: At a pH of 7.4, which is several units above the pKa of the carboxylic acid (~3.5), the molecule should exist almost entirely in its anionic, water-soluble carboxylate form (Boc-Gly-Ala-COO⁻). However, the hydrophobic Boc groups on the solid-state peptide can cause aggregation, preventing water molecules from effectively solvating the powder.[7]
Recommended Action: Instead of adding the buffer directly to the powder, first create a concentrated stock solution in a slightly basic environment to force the deprotonation, then dilute it into your final buffer.
-
Weigh the required amount of this compound powder.
-
Add a small volume of a weak base, such as 0.1 M ammonium bicarbonate, or dropwise addition of 0.1 M NaOH, to the powder to form a paste or slurry.
-
Gently vortex or triturate with a pipette tip. The powder should dissolve readily as it converts to its highly soluble salt form.
-
Once fully dissolved, add your target buffer (e.g., PBS) to reach the final desired concentration.
-
Verify the final pH of your solution and adjust if necessary.
FAQ 2: "I tried adjusting the pH, but my solution is still cloudy. What is the next logical step?"
Short Answer: Use a small amount of a water-miscible organic co-solvent to create the initial stock solution before diluting with your aqueous buffer.
Detailed Explanation: If pH adjustment alone is insufficient, it indicates that strong hydrophobic interactions, driven by the Boc group, are still preventing full dissolution.[6] A co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can disrupt these interactions and solvate the hydrophobic portions of the molecule, allowing for subsequent dilution in water.[8]
Recommended Action: Follow the Co-Solvent Mediated Solubilization protocol detailed in Section 3. The general principle is to dissolve the peptide completely in a minimal volume of an organic solvent and then slowly add this solution to the stirring aqueous buffer.[9] For most biological assays, the final concentration of DMSO should be kept low (typically <1%) to avoid artifacts.[8]
FAQ 3: "Is it safe to use sonication or heat to help dissolve my peptide?"
Short Answer: Yes, gentle sonication and warming can be effective, but they should be used cautiously and as a secondary aid.
Detailed Explanation: Both sonication and gentle heating can provide the energy needed to break the crystal lattice of the peptide powder and accelerate the dissolution process.[2]
-
Sonication: A brief (1-5 minute) sonication in a water bath is often very effective for breaking up small particulates and overcoming kinetic barriers.[2][6]
-
Heating: Gentle warming (e.g., to 30-40°C) can also increase solubility. However, excessive or prolonged heating should be avoided as it can potentially lead to the degradation of the peptide or hydrolysis of the Boc group, especially under acidic or strongly basic conditions.
Recommended Action: Always try pH adjustment and/or co-solvents first. If particulates remain, place the vial in a bath sonicator for short intervals.[6] If you must use heat, warm the solution gently and monitor for visual clarity, avoiding boiling.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most reliable solubilization methods. Always start by testing with a small amount of your peptide before committing the entire batch. [8]
Protocol 1: Standard Solubilization via pH Adjustment
This is the preferred method for preparing purely aqueous solutions.
-
Materials: this compound powder, deionized water, a weak base (e.g., 0.1 M Ammonium Bicarbonate or 0.1 M NaOH), and your target aqueous buffer.
-
Procedure:
-
Weigh the peptide into a sterile conical tube.
-
Add a minimal volume of the weak base to the powder (e.g., 50 µL for 10 mg of peptide) and mix to form a slurry.
-
Continue adding the weak base dropwise while vortexing until the peptide is fully dissolved. The solution should be completely clear.
-
Slowly add your target aqueous buffer to the concentrated stock to reach your final desired volume and concentration.
-
Check the pH of the final solution. Adjust with dilute HCl or NaOH if it falls outside the desired range for your experiment.
-
For sterile applications, pass the final solution through a 0.22 µm syringe filter.
-
Protocol 2: Co-Solvent Mediated Solubilization
Use this method for highly concentrated solutions or when pH adjustment alone is insufficient.
-
Materials: this compound powder, high-purity DMSO or DMF, your target aqueous buffer.
-
Procedure:
-
Weigh the peptide into a sterile tube.
-
Add a minimal volume of DMSO (e.g., 20-30 µL for 10 mg) directly to the powder.[10]
-
Vortex vigorously until the peptide is completely dissolved. The solution should be clear. Brief sonication can assist if needed.[11]
-
While vigorously stirring your target aqueous buffer, add the concentrated DMSO stock dropwise to the buffer.
-
Crucial Step: Do not add the buffer to the DMSO stock, as this can cause the peptide to immediately precipitate. The peptide must be diluted into the larger volume of buffer.
-
If the solution remains clear, you have successfully solubilized the peptide. If slight precipitation occurs, you may need to increase the final percentage of the co-solvent or lower the final peptide concentration.
-
Section 4: Visualizations and Data Summary
Logical Troubleshooting Workflow
This flowchart provides a decision-making guide for solubilizing your peptide.
Caption: Troubleshooting workflow for this compound.
pH-Dependent Ionization State
The solubility of this compound is directly linked to the protonation state of its C-terminal carboxyl group.
Caption: Effect of pH on this compound ionization.
References
-
Peptide Solubilization Guide. (n.d.). JPT Peptide Technologies. [Link]
-
General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics. [Link]
-
pKa and pI values for Amino Acids. (n.d.). University of Calgary. [Link]
-
Thakral, S., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]
-
Szewczuk, Z., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3083. [Link]
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. [Link]
-
Pace, C. N., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(11), 2301–2306. [Link]
Sources
- 1. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. bachem.com [bachem.com]
- 3. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 10. genscript.com [genscript.com]
- 11. biocat.com [biocat.com]
troubleshooting low yields in Boc-Gly-Ala-OH synthesis reactions
Technical Support Center: Troubleshooting Boc-Gly-Ala-OH Synthesis
Ticket ID: #BGA-SYN-001 Topic: Low Yield Diagnosis & Remediation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Introduction: The "Deceptively Simple" Dipeptide
Researchers often assume that synthesizing a small dipeptide like This compound is trivial due to the lack of complex side chains. However, this specific sequence presents a "perfect storm" of physicochemical challenges: high water solubility leading to work-up losses and, in Solid Phase Peptide Synthesis (SPPS), a high propensity for Diketopiperazine (DKP) formation.
This guide moves beyond generic protocols to address the causality of low yields, providing self-validating solutions for both Solution Phase and SPPS workflows.
Module 1: The "Missing Mass" Phenomenon (Solution Phase)
User Complaint: "My reaction went to completion (TLC showed conversion), but after acid/base extraction, I recovered <20% yield. Where did it go?"
Expert Diagnosis:
The product This compound is a small, polar molecule. Unlike larger hydrophobic peptides, it possesses significant water solubility, especially in its ionized forms. Standard extraction protocols (e.g., partitioning between Ethyl Acetate and water) often fail because the partition coefficient (
Troubleshooting Protocol: Optimized Extraction
Do not rely on standard "wash" procedures. Use this aggressive recovery protocol.
Step-by-Step Recovery Workflow:
-
Saturation: After the reaction (e.g., saponification of Boc-Gly-Ala-OMe), cool the aqueous solution to 0°C. Add solid NaCl until the solution is saturated (brine). This "salting out" effect decreases the solubility of the organic peptide in water.
-
Acidification: Carefully acidify to pH 2.5 using 1M KHSO₄ or 1N HCl. Crucial: Do not go too low (pH < 1) as the Boc group is acid-labile.
-
Solvent Selection: Replace Ethyl Acetate (EtOAc) with 2-Butanol or a CHCl₃:Isopropanol (3:1) mixture. These solvents are more polar and better at extracting small peptides.
-
Multi-Pass Extraction: Perform 5-6 extractions with smaller volumes rather than 1-2 large volume extractions.
Visualizing the Loss Mechanism:
Figure 1: Decision tree for extraction solvent selection based on peptide polarity.
Module 2: The "Self-Destruct" Sequence (SPPS Specific)
User Complaint: "I am synthesizing a longer peptide starting with Gly-Ala on the resin. After deprotecting the second amino acid, my yield drops to near zero."
Expert Diagnosis: The Gly-Ala sequence is notoriously prone to Diketopiperazine (DKP) formation . When the N-terminal amine of the dipeptide (H-Gly-Ala-OR) is deprotected, it can back-bite onto the C-terminal ester carbonyl. This cyclization releases the cyclic dipeptide (DKP) into the solution, cleaving the chain from the resin.[1] This is a "traceless" failure—the resin is left empty, and the product is washed away as waste.
Mechanism of Failure:
-
Conformation: Glycine (achiral, flexible) and Alanine allow the peptide backbone to easily adopt the cis-conformation required for cyclization.
-
Catalysis: The base used for Fmoc deprotection (Piperidine) or neutralization (DIEA) catalyzes the nucleophilic attack.
Prevention Strategy
| Variable | Standard Protocol (High Risk) | Safe Protocol (Low Risk) |
| Resin | Benzyl ester (Merrifield) or Wang | Trityl (2-CTC) Resin (Steric bulk prevents attack) |
| Coupling | Stepwise (Add Ala, then Gly) | Fragment Coupling (Couple this compound as a block) |
| Deprotection | 20% Piperidine (Slow) | DBU/Piperidine (Fast) or Short bursts to minimize base exposure |
DKP Formation Pathway:
Figure 2: Mechanism of "traceless" chain loss via Diketopiperazine formation during SPPS.
Module 3: Coupling Efficiency & Reagent Choice
User Complaint: "I am getting unreacted starting material even after 24 hours."
Expert Diagnosis: While Gly and Ala are not sterically hindered, "over-activation" can lead to side reactions, while "under-activation" leads to slow kinetics. The choice of coupling reagent defines the pathway.
Recommended Coupling Systems:
-
The "Gold Standard" (Solution Phase): Mixed Anhydride Method
-
Reagents: Isobutyl Chloroformate (IBCF) + N-Methylmorpholine (NMM).
-
Protocol: Activate Boc-Gly-OH at -15°C for exactly 2-5 minutes, then add H-Ala-OR.
-
Why: Fast, clean, and avoids the difficult urea byproducts of DCC/EDC.
-
Caution: Temperature control is critical. Above -10°C, the mixed anhydride can decompose or cause wrong-way opening.
-
-
The Robust Alternative: EDC/HOBt
-
Reagents: EDC.HCl + HOBt (or Oxyma).
-
Why: Water-soluble urea byproduct (unlike DCC) makes workup easier. HOBt suppresses racemization of the Alanine component (if C-activated).
-
Reagent Comparison Table:
| Reagent System | Reaction Speed | Byproduct Removal | Risk Factor |
| DCC | Moderate | Difficult (Insoluble Urea) | Allergenic; Product trapped in precipitate |
| EDC / HOBt | Moderate | Easy (Water Soluble) | Standard efficiency; good for beginners |
| IBCF (Mixed Anhydride) | Very Fast | Very Easy (Gaseous CO₂) | High (Temp sensitive; -15°C strict) |
| NHS Ester | Slow | Easy | Low reactivity; requires overnight stirring |
References
-
PrepChem. (n.d.). Synthesis of this compound via NHS Ester. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]
-
PubChem. (2024).[2] Boc-Gly-Ala-OCH3 Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Resolving Aggregation in Boc-Gly-Ala-OH Assembly
Ticket ID: GA-402-AGG Status: Open Assigned Specialist: Senior Application Scientist Topic: Solubility & Aggregation Troubleshooting during Hydrophobic Peptide Assembly
Executive Summary: The "Beta-Sheet" Paradox
While Boc-Gly-Ala-OH appears to be a simple dipeptide, its assembly—and particularly the extension of sequences containing this motif—presents a classic physicochemical challenge. The Gly-Ala repeat is the structural basis of Bombyx mori silk fibroin, a material evolutionarily designed to aggregate into insoluble beta-sheets.
When you encounter "aggregation" during this assembly, you are likely witnessing interchain hydrogen bonding that outcompetes the solvation energy of your solvent system. This guide moves beyond basic troubleshooting to address the thermodynamic root of the issue: disrupting the secondary structure during the kinetic phase of the coupling reaction.
Diagnostic Workflow (Decision Tree)
Before altering your chemistry, determine the nature of your aggregation using this logic flow.
Figure 1: Decision matrix for isolating the cause of aggregation—solvation vs. secondary structure.
Technical Modules: Solutions & Mechanisms
Module A: The Solvent Environment (The "Magic Mixture")
The Issue: Glycine derivatives (Boc-Gly-OH) and the resulting Gly-Ala peptides often exhibit poor solubility in Dichloromethane (DCM), leading to gelation (physical aggregation) which halts diffusion-controlled coupling.
The Fix: You must disrupt the intermolecular hydrogen bonds. Standard DMF is often insufficient. We recommend the "Magic Mixture" approach validated by Kent et al.
| Component | Function | Recommended Ratio |
| DCM | Solubilizes the hydrophobic Boc group | 1 Part |
| DMF/NMP | Solubilizes the peptide backbone | 1 Part |
| Ethylene Carbonate | Hydrogen bond donor (disrupts beta-sheets) | 2M (Additive) |
| Triton X-100 | Non-ionic detergent (prevents micelle formation) | 1% (w/v) |
Protocol A: Solvent Swap
-
Evaporate DCM immediately if gelation occurs.
-
Re-dissolve reactants in NMP (N-Methyl-2-pyrrolidone) . NMP has a higher dielectric constant than DMF and better solvates beta-sheet aggregates.
-
If turbidity persists, add Ethylene Carbonate to 2M concentration.
Module B: Chaotropic Disruption (The "Salt" Method)
The Issue: Even in DMF, Gly-Ala motifs can form "on-resin" or "in-solution" micro-crystals.
The Fix: Introduce chaotropic salts. Lithium ions (
Protocol B: LiCl-Mediated Coupling
-
Reagents: Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN).[1]
-
Concentration: 0.4M – 0.8M in DMF.
-
Procedure:
-
Dissolve anhydrous LiCl in DMF (requires stirring/sonication as dissolution is endothermic).
-
Use this "Salt-DMF" as your primary solvent for the coupling reaction.
-
Warning: Wash the final product extensively with water/methanol to remove LiCl, as it can interfere with mass spectrometry later.
-
Module C: Structural Engineering (Hmb/Dmb Protection)
The Issue: If you are building beyond the dipeptide (e.g., Boc-Gly-Ala-Gly-Ala...), solvent tweaks will eventually fail. The Fix: Use backbone protection.[2] 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups attached to the amide nitrogen prevent hydrogen bonding sterically and chemically.[2]
Mechanism: The Hmb group blocks the N-H proton, making hydrogen bonding impossible at that residue. This forces the peptide into a "random coil" conformation, restoring solubility.
Frequently Asked Questions (Technical FAQ)
Q1: I am seeing a gelatinous precipitate immediately after adding DCC/HOBt in DCM. Is my reaction ruined? A: Not necessarily. The "gel" is likely the active ester or the product aggregating.
-
Immediate Action: Add an equal volume of DMF or DMSO. If the gel dissolves, the reaction will proceed.
-
Prevention: Switch to EDC/Oxyma in DMF for future runs. Urea byproducts from DCC (DCU) are notoriously insoluble and mimic peptide aggregation.
Q2: Why does this compound aggregate more than Boc-Phe-Leu-OH? A: Counter-intuitively, the lack of side chains in Gly and Ala allows the backbones to pack extremely tightly (steric zipper). Bulky side chains like Phe or Leu actually prevent this tight packing. You are fighting the high symmetry and low steric hindrance of Gly/Ala.
Q3: Can I use microwave synthesis to fix this? A: Yes. Microwave irradiation (typically 75°C for 5-10 mins) provides enough kinetic energy to overcome the aggregation barrier. However, for Boc chemistry, be cautious of the volatility of DCM. Use NMP/DMF in the microwave.
Mechanistic Visualization: Chaotropic Disruption
The following diagram illustrates how Lithium ions (
Figure 2: Mechanism of Chaotropic Salt (LiCl) interference in beta-sheet aggregation.
References & Grounding
-
BenchChem. (2025).[3] Solubility of Boc-Glycine in Organic Solvents: An In-depth Technical Guide. Retrieved from
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Kent, S. B. H., et al. (1996). The "Magic Mixture" for difficult sequences. (Foundational methodology referenced in Journal of the American Chemical Society regarding solution phase and SPPS aggregation).
-
Paradís-Bas, M., et al. (2016). The road to the synthesis of 'difficult' peptides. Chemical Society Reviews. Retrieved from
-
CPC Scientific. Strategies for Long and Hydrophobic Sequences. Retrieved from
For further assistance, please reply with your current solvent composition and observed precipitate characteristics.
Sources
Technical Support Center: Optimizing Recrystallization of Boc-Gly-Ala-OH
Welcome to the technical support center for the purification of Boc-Gly-Ala-OH. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the recrystallization of this common dipeptide. Here, we synthesize theoretical principles with practical, field-tested insights to help you achieve high purity and yield.
Understanding the Recrystallization of this compound
This compound is a protected dipeptide widely used in peptide synthesis.[1] Its purification via recrystallization is a critical step to ensure the integrity of subsequent synthesis stages. The key to successful recrystallization lies in the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at a lower temperature. This allows for the separation of the desired compound from impurities that are either highly soluble or insoluble under these conditions.
A common challenge encountered with Boc-protected amino acids and peptides is a phenomenon known as "oiling out," where the compound separates from the solution as a supercooled liquid or oil rather than a crystalline solid. This guide will provide specific strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A widely used and effective solvent system for this compound is a mixture of ethyl acetate and hexane .[2] Ethyl acetate serves as the primary solvent in which this compound is soluble at elevated temperatures, while hexane acts as an anti-solvent, reducing the solubility upon cooling and promoting crystallization.
Q2: What is a typical temperature range for dissolving this compound in ethyl acetate?
Q3: My this compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue with Boc-protected amino acids and peptides.[3] It occurs when the solute separates from the solution as a liquid phase. This can be due to a high concentration of impurities, a too-rapid cooling rate, or the choice of solvent. Here are some troubleshooting steps:
-
Slow down the cooling rate: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., a refrigerator or ice bath). Rapid cooling often leads to the formation of an oil.
-
Use a seed crystal: If you have a small amount of pure, crystalline this compound, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask below the solvent level can create nucleation sites for crystal growth.
-
Adjust the solvent system: If oiling persists, try using a more polar solvent system, such as an ethanol/water mixture. Dissolve the compound in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly turbid. Then, add a small amount of ethanol to redissolve the oil and allow the solution to cool slowly.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound crystallized from an ethyl acetate:hexane mixture is 128°-130°C .[2] A broad or depressed melting point can be an indication of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethyl Acetate/Hexane
This protocol is based on a documented procedure for the synthesis and purification of this compound.[2]
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to the flask.
-
Gently heat the mixture to the boiling point of ethyl acetate (approx. 77°C) with stirring until the solid is completely dissolved. If necessary, add more ethyl acetate dropwise to achieve full dissolution.
-
Once dissolved, remove the flask from the heat source.
-
Slowly add hexane to the hot solution until it becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, place the flask in an ice bath for about 30 minutes to an hour to further promote crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Data Summary Table
| Parameter | Value | Source |
| Melting Point | 128-130°C | [2] |
| Recrystallization Solvent | Ethyl acetate:Hexane | [2] |
| Appearance | White to off-white powder | [4] |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the recrystallization of this compound.
Issue 1: The compound does not dissolve completely in hot ethyl acetate.
-
Cause: Insufficient solvent or presence of insoluble impurities.
-
Solution:
-
Gradually add more hot ethyl acetate.
-
If the solid still does not dissolve, it may be an insoluble impurity. Perform a hot filtration to remove the solid particles before proceeding with the crystallization.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution:
-
Induce nucleation:
-
Add a seed crystal of pure this compound.
-
Gently scratch the inside of the flask with a glass rod.
-
-
Increase supersaturation:
-
Evaporate some of the solvent to increase the concentration of the dipeptide.
-
Add more of the anti-solvent (hexane) dropwise.
-
-
Allow more time: Sometimes crystallization can be slow. Let the solution stand undisturbed for a longer period.
-
Issue 3: The product "oils out" instead of crystallizing.
This is a common problem with Boc-protected peptides.
Caption: Troubleshooting workflow for "oiling out".
Issue 4: Low recovery of the recrystallized product.
-
Cause:
-
Using too much solvent for dissolution.
-
Incomplete crystallization.
-
Washing with a solvent in which the product is too soluble.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary for complete dissolution.
-
Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of cold anti-solvent (hexane).
-
References
-
Fengchen Group Co., Ltd. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3. [Link]
- Google Patents.
-
Patsnap. Crystallization method of Boc-amino acid - Eureka. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
ResearchGate. How to recrystallize a product from ethanol/diethyl?. [Link]
-
PubMed. Prediction and improvement of protected peptide solubility in organic solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. [Link]
-
ResearchGate. The best solvant for for dipeptide recrystallization?. [Link]
-
PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
-
ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | The Journal of Organic Chemistry. [Link]
-
YouTube. How to Carry Out a Recrystallization. [Link]
- Google Patents.
-
UNL Repository. Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation - RUN. [Link]
-
DiVA portal. Development and characterisation of protecting groups that enhance the solubility of synthetic peptides. [Link]
-
PubChem. Boc-Ala-Gly-Gly-Gly-OH. [Link]
Sources
Technical Support Center: Optimization of Boc-Gly-Ala-OH Deprotection
Current Status: Operational Topic: Troubleshooting incomplete deprotection & side-reactions of Boc-Gly-Ala-OH Ticket Priority: High (Common synthetic bottleneck)
Diagnostic Interface: What is happening?
Before altering your protocol, use this logic flow to diagnose whether you are facing true incomplete deprotection, physical encapsulation, or product degradation (DKP formation).
Figure 1: Diagnostic decision tree for distinguishing between unreacted starting material and side-reaction byproducts.
The Chemistry: Why does this simple dipeptide fail?
This compound is deceptively simple. While steric hindrance is low, two specific failure modes occur frequently.
A. The "Salting Out" Effect (Physical Encapsulation)
In non-polar solvents (like DCM or Ether), the product (H-Gly-Ala-OH • TFA) is an ionic salt. This salt is often insoluble in the reaction mixture.
-
The Mechanism of Failure: As the reaction proceeds, the product precipitates as a sticky oil or solid. This precipitate can encapsulate the remaining this compound starting material, shielding it from the acid.
-
Result: TLC shows starting material even after 24 hours.
B. Diketopiperazine (DKP) Formation
While DKP formation is most aggressive with esters (e.g., Boc-Gly-Ala-OMe), the free acid is not immune, particularly during workup.
-
The Risk Zone: If you neutralize the TFA salt (pH > 7) to isolate the "free amine," the terminal amine will attack the carboxylic acid (intramolecular cyclization), expelling water.
-
Result: You isolate cyclo(Gly-Ala), a stable six-membered ring that is useless for further coupling.
Figure 2: Chemical pathway showing the desired deprotection versus the unwanted cyclization (DKP) triggered by neutralization.
Troubleshooting Scenarios (FAQ)
Scenario A: "The reaction is stalled. I still see Starting Material (SM) on TLC."
Cause: Likely physical encapsulation. The TFA salt of the product has precipitated and trapped the SM. Solution:
-
Add a "Solubilizer": Add 5-10% water or methanol to the TFA/DCM mixture. This dissolves the salt and exposes the trapped SM to the acid.
-
Switch to Neat TFA: Dissolve the crude entirely in neat TFA (no DCM). This ensures homogeneity.
-
Sonication: Briefly sonicate the reaction mixture to break up aggregates.
Scenario B: "I see a new spot, but the mass is M-18."
Cause: Diketopiperazine (DKP) formation.[1] Solution:
-
Immediate Stop: You likely neutralized the reaction or heated it.
-
Prevention: Never wash this specific dipeptide with aqueous NaHCO3 or NaOH. Remove TFA only by evaporation (rotovap) and azeotroping with toluene. Keep the product as the TFA or HCl salt until the exact moment of the next coupling reaction.
Scenario C: "The product is a sticky, unmanageable oil."
Cause: Small peptide TFA salts are hygroscopic and often form oils rather than solids. Solution:
-
Ether Crash: Dissolve the oil in a minimum amount of Methanol (0.5 mL), then pour slowly into cold Diethyl Ether (50 mL) with vigorous stirring. The salt should precipitate as a white solid.
-
HCl Switch: Switch to HCl/Dioxane (see Protocol B). HCl salts are generally more crystalline than TFA salts.
Optimized Protocols
Protocol A: The "Gold Standard" (TFA Method)
Best for: General synthesis where the product will be used immediately in solution.
-
Dissolution: Dissolve this compound (1.0 eq) in DCM (5 mL per mmol).
-
Scavenger/Acid Addition: Add TFA/Water (95:5 v/v) .
-
Why Water? Water acts as a scavenger for the tert-butyl cation and helps solubilize the ionic product, preventing encapsulation [1].
-
Ratio: Final concentration should be ~20-50% TFA.
-
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Monitor: Check TLC (Stain: Ninhydrin). Product = Purple spot at baseline; SM = Faint/No stain at higher Rf.
-
-
Workup (Crucial):
-
Concentrate on a rotary evaporator (bath < 40°C).
-
Azeotrope: Add Toluene (10 mL) and re-evaporate. Repeat 3x. This removes residual TFA without using base.
-
Precipitation: Add cold Diethyl Ether to the residue. Triturate until a solid forms. Filter and dry under vacuum.
-
Protocol B: The "Crystalline" Method (HCl/Dioxane)
Best for: Isolating the intermediate as a stable solid for storage.
-
Dissolution: Dissolve this compound in a minimum volume of 1,4-Dioxane or Ethyl Acetate.
-
Note: Avoid DCM if possible, as HCl salts are often soluble in DCM/MeOH mixtures.
-
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents).
-
Reaction: Stir at Room Temperature for 30–45 minutes.
-
Isolation:
-
Often, the product (H-Gly-Ala-OH • HCl) will precipitate spontaneously as a white solid.
-
If not, add Diethyl Ether to induce precipitation.
-
Filter the solid under Nitrogen (HCl salts are hygroscopic).
-
Comparison of Methods
| Feature | Protocol A (TFA) | Protocol B (HCl/Dioxane) |
| Reaction Speed | Very Fast (<30 min) | Fast (30-60 min) |
| Solubility | Excellent (TFA dissolves everything) | Moderate (Product may crash out) |
| Product Form | Often hygroscopic oil / sticky solid | Often crystalline solid |
| DKP Risk | Low (unless neutralized) | Very Low |
| Scavenger Need | Recommended (Water/TIS) | Less critical |
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.
-
Han, G., et al. (2004). "Occurrence of Diketopiperazines in Peptide Synthesis." International Journal of Peptide Research and Therapeutics.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5] Chemical Reviews.
-
Sigma-Aldrich. "Boc-Group Removal Protocol." Technical Bulletin.
(Note: While URLs are generated based on search data, access to specific journal articles may require institutional subscriptions.)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Boc-Gly-Ala-OH
For researchers and professionals in drug development and peptide chemistry, the precise characterization of synthesized molecules is paramount. N-terminal protection with the tert-butyloxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis. Verifying the integrity of these protected peptides and diagnosing potential side-products requires a robust analytical methodology. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the definitive tool for this purpose.
This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of Boc-Gly-Ala-OH. We will explore the causal mechanisms behind the fragmentation, offering field-proven insights into experimental design and data interpretation. This document is structured to serve as a self-validating reference, grounding its claims in established principles of gas-phase ion chemistry.
The Analytical Imperative: Why Fragmentation Matters
The Boc protecting group is notoriously labile, prone to cleavage under certain analytical conditions, such as in-source fragmentation in electrospray ionization (ESI) or through the use of acidic matrices in MALDI-TOF.[1][2] Understanding the characteristic fragmentation pathways of both the protecting group and the peptide backbone is crucial for:
-
Confirming Molecular Identity: Ensuring the target molecule was synthesized correctly.
-
Sequence Verification: Confirming the order of amino acid residues.
-
Identifying Impurities: Detecting byproducts such as deprotected peptides or other synthesis failures.
-
Method Development: Optimizing MS conditions to either preserve the Boc group for precursor ion analysis or induce controlled fragmentation for structural elucidation.
Core Fragmentation Pathways: A Tale of Two Chemistries
When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated this compound molecule, [M+H]⁺, undergoes fragmentation at two primary locations: the Boc group and the peptide backbone.[3][4]
The Signature Fragmentation of the Boc Group
The tert-butyl moiety of the Boc group is highly susceptible to fragmentation, leading to characteristic neutral losses. These fragments are often the most abundant in the initial stages of fragmentation and serve as a diagnostic signature for Boc-protection.
-
Loss of Isobutylene (C₄H₈, 56 Da): This is a dominant fragmentation pathway, often occurring through a McLafferty-like rearrangement.[5][6] The resulting ion corresponds to [M+H - 56]⁺.
-
Loss of tert-Butanol (C₄H₁₀O, 74 Da): This pathway is also observed, though its prevalence can vary depending on the instrument and collision energy.[7] It results in an [M+H - 74]⁺ ion.
-
Complete Loss of the Boc Group (C₅H₉O₂, 101 Da): Cleavage of the entire protecting group results in the protonated dipeptide, H-Gly-Ala-OH, observed as [M+H - 100]⁺.
Classic Peptide Backbone Fragmentation: The b- and y-ion Series
Following or concurrent with the fragmentation of the Boc group, the peptide backbone itself will cleave at the amide bonds. The standard nomenclature, proposed by Roepstorff and Fohlman, classifies these fragments based on which side of the amide bond retains the charge.[8]
-
b-ions: The charge is retained on the N-terminal fragment.
-
y-ions: The charge is retained on the C-terminal fragment.
For this compound, the primary b- and y-ions of interest are b₁ and y₁.
Visualizing the Fragmentation Cascade
The following diagram, generated using DOT language, illustrates the primary fragmentation pathways for protonated this compound.
Caption: Fragmentation cascade of this compound.
Comparative Data: Expected Fragment Ions
The following table summarizes the calculated monoisotopic masses of the key precursor and fragment ions for this compound (C₁₀H₁₈N₂O₅). This data provides a clear reference for interpreting experimental mass spectra.
| Ion Description | Chemical Formula | Calculated m/z ([M+H]⁺) | Fragmentation Origin |
| Precursor Ion | C₁₀H₁₉N₂O₅⁺ | 261.14 | Intact Molecule |
| Boc Fragmentation | |||
| Loss of Isobutylene | C₆H₁₁N₂O₅⁺ | 205.08 | Neutral loss from Boc group |
| Loss of Boc Group | C₅H₁₃N₂O₃⁺ | 161.09 | Complete loss of the protecting group |
| Backbone Fragmentation | |||
| b₁ ion (Boc-Gly) | C₇H₁₂NO₃⁺ | 158.09 | Cleavage of Gly-Ala amide bond, charge on N-terminus |
| y₁ ion (H-Ala-OH) | C₃H₈NO₂⁺ | 90.05 | Cleavage of Gly-Ala amide bond, charge on C-terminus |
| Immonium Ions | |||
| Glycine Immonium Ion | CH₄N⁺ | 30.04 | Side chain fragmentation of Glycine |
| Alanine Immonium Ion | C₂H₆N⁺ | 44.05 | Side chain fragmentation of Alanine |
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol outlines a standardized workflow for the analysis of this compound using a typical ESI-Triple Quadrupole or Q-TOF mass spectrometer. The rationale behind each step is provided to ensure methodological integrity.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid ion suppression and ensure efficient ionization.
-
Protocol:
-
Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µM.
-
To promote protonation, add formic acid to the final solution to a concentration of 0.1% (v/v). The acidic pH helps in the formation of [M+H]⁺ ions in positive ion mode.[1]
-
Vortex the sample briefly to ensure homogeneity.
-
2. Instrument Setup & MS1 Scan:
-
Rationale: The initial full scan (MS1) is used to identify the precursor ion and assess its purity.
-
Protocol:
-
Set the instrument to positive ion ESI mode.
-
Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Acquire a full scan spectrum from m/z 100-500.
-
Confirm the presence of the [M+H]⁺ ion at m/z 261.14. Note any significant in-source fragmentation, such as the presence of m/z 205.08 or 161.09. If in-source fragmentation is excessive, consider reducing the fragmentor or capillary exit voltage.[1]
-
3. Tandem Mass Spectrometry (MS/MS) Acquisition:
-
Rationale: The MS/MS scan isolates the precursor ion and induces fragmentation to generate structurally informative data.
-
Protocol:
-
Set up a product ion scan experiment.
-
Select m/z 261.14 as the precursor ion for isolation in the first quadrupole.
-
Apply collision energy in the collision cell (second quadrupole). A good starting point is a collision energy of 15-20 eV. It is highly recommended to perform a collision energy ramp (e.g., 10-40 eV) to observe the evolution of different fragment ions and optimize for the desired fragmentation pattern.
-
Scan the third quadrupole over a mass range of m/z 25-270 to detect all potential fragment ions.
-
Acquire the MS/MS spectrum, ensuring sufficient signal intensity for clear identification of the key fragments listed in the table above.
-
Alternative Ionization Techniques: A Comparative Perspective
While ESI is common, Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful technique, particularly for less polar molecules or when trying to minimize in-source fragmentation.[2]
-
ESI-MS:
-
Pros: Easily coupled to liquid chromatography (LC) for high-throughput analysis, generally softer ionization.
-
Cons: More susceptible to in-source fragmentation of the labile Boc group, potential for ion suppression.[1]
-
-
MALDI-MS:
-
Pros: Often produces singly charged ions, which can simplify spectra. By choosing an appropriate matrix, fragmentation can be minimized.[2]
-
Cons: Choice of matrix is critical; acidic matrices can cause Boc cleavage. Not as readily coupled to online separation techniques as ESI.
-
The choice between ESI and MALDI depends on the specific goals of the analysis. For routine confirmation where LC separation is required, ESI is the standard. For direct analysis of a purified sample with a focus on preserving the precursor ion, MALDI with a neutral matrix can be advantageous.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the distinct chemistries of the Boc protecting group and the peptide backbone. By understanding the characteristic losses from the Boc group (notably the 56 Da loss of isobutylene) and the formation of canonical b- and y-ions from the peptide backbone, researchers can confidently verify the structure and purity of their synthesized dipeptide. The provided experimental protocol and comparative data serve as a robust foundation for developing and executing reliable analytical methods. This guide empowers scientists to move beyond simple mass confirmation, enabling a deeper level of structural elucidation essential for advancing drug development and peptide research.
References
-
Gomes, P. et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1035-1044. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Reddy, P. N. et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. Available at: [Link]
-
Paulo, J. A. et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(10), 1747-1757. Available at: [Link]
-
Reddy, P. N. et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. Available at: [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
-
Straub, K. M., & Vouros, P. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. Available at: [Link]
-
Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. Available at: [Link]
-
Nagi Reddy, P. et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available at: [Link]
-
Lamer, T. et al. (1998). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Letters in Peptide Science, 5(3-4), 209-212. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
Strategic Characterization of Boc-Gly-Ala-OH via Infrared Spectroscopy
[1]
Executive Summary: The Spectroscopic Fingerprint
In the synthesis of bioactive peptides, Boc-Gly-Ala-OH (N-(tert-Butoxycarbonyl)glycyl-L-alanine) serves as a critical dipeptide building block.[1] Its characterization requires more than just confirming identity; it demands a rigorous exclusion of precursors (free amino acids) and byproducts (deprotected species).
This guide objectively compares the infrared (IR) spectral profile of this compound against its synthetic precursors and deprotected alternatives.[1] By focusing on the carbonyl (
Technical Deep Dive: Band Assignments & Causality
The IR spectrum of this compound is a superposition of three distinct chemical environments: the Boc protecting group , the peptide backbone (Amide linkage) , and the C-terminal carboxylic acid .[1] Understanding the causality behind these bands allows for rapid troubleshooting of synthesis failures.[1]
Table 1: Critical IR Bands for this compound Characterization[1]
| Functional Group | Mode of Vibration | Wavenumber (cm⁻¹) | Diagnostic Value & Causality |
| Amide A | N-H Stretch | 3300 – 3450 | Indicates the secondary amine of the peptide bond and the urethane.[1] Broadening often suggests hydrogen bonding in the solid state.[1] |
| Acid O-H | O-H Stretch | 2500 – 3300 (Broad) | Crucial: The "acid beard."[2][3] A very broad absorption overlapping C-H stretches, confirming the C-terminus is a free acid (-COOH) and not an ester or amide.[1] |
| Boc Alkyl | C-H Stretch (sp³) | 2970 – 2990 | Asymmetric stretching of the tert-butyl methyl groups.[1] Distinct from the peptide backbone C-H.[1] |
| Acid C=O | C=O[1][2][3][4][5][6][7] Stretch | 1710 – 1740 | Carbonyl stretch of the free carboxylic acid. Often appears as a shoulder or overlaps with the Boc urethane carbonyl.[1] |
| Boc Urethane | C=O Stretch | 1680 – 1720 | The carbonyl of the carbamate (Boc) group. High frequency due to the electronegative oxygen attachment.[1] |
| Amide I | C=O Stretch | 1640 – 1670 | Primary Indicator: Represents the newly formed peptide bond between Gly and Ala. Lower frequency than Acid/Boc C=O due to resonance. |
| Amide II | N-H Bend / C-N Stretch | 1510 – 1550 | Secondary Indicator: Confirms the presence of a secondary amide linkage. Absent in free amino acids (which show NH₃⁺ deformations). |
| Gem-Dimethyl | C-H Bend | 1365 & 1390 | "Rabbit Ears": A characteristic doublet (split peak) specific to the tert-butyl group.[1] Confirms Boc integrity. |
Comparative Analysis: Performance vs. Alternatives
To validate this compound, one must compare it against the "failure modes" of synthesis: unreacted precursors or premature deprotection.[1]
Scenario A: Product vs. Precursors (Boc-Gly-OH + Ala-OH)
Objective: Confirm Coupling Efficiency[1]
| Feature | This compound (Product) | Precursors (Boc-Gly-OH / Ala-OH) | Comparison Insight |
| Amide I Band | Sharp, distinct (~1650 cm⁻¹) | Absent or weak | Precursors lack the specific peptide bond C=O environment.[1] Ala-OH (zwitterion) shows carboxylate bands (~1590 cm⁻¹).[1] |
| Amide II Band | Present (~1530 cm⁻¹) | Absent | Free amino acids show NH₃⁺ asymmetric bending (~1600 cm⁻¹) but lack the distinct Amide II coupling. |
| Boc Doublet | Present (1365/1390 cm⁻¹) | Present in Boc-Gly-OH only | If the doublet is weak relative to the Amide I, it may indicate Boc loss or contamination with free Ala-OH.[1] |
Scenario B: Product vs. Deprotected Alternative (H-Gly-Ala-OH)
Objective: Confirm Protecting Group Integrity[1]
| Feature | This compound (Protected) | H-Gly-Ala-OH (Deprotected) | Comparison Insight |
| 1700 cm⁻¹ Region | Strong (Urethane C=O[1] + Acid) | Reduced/Shifted | Deprotected peptide loses the Urethane C=O. Only the terminal Acid C=O remains.[1] |
| Gem-Dimethyl | Strong Doublet | Absent | The disappearance of the 1365/1390 cm⁻¹ doublet is the definitive marker for Boc removal.[1] |
| N-H Region | Single N-H type (Amide/Urethane) | NH₃⁺ Broadening | The deprotected N-terminus usually exists as a zwitterion, broadening the 2500-3000 cm⁻¹ region further.[1] |
Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) for its minimal sample preparation and high reproducibility with solid peptide powders.
Materials
-
Spectrometer: FTIR with Diamond or ZnSe ATR accessory.
-
Solvent: Isopropanol (for cleaning).[1]
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).
-
Sample Loading: Place approximately 2–5 mg of this compound powder onto the center of the crystal.
-
Compression: Apply pressure using the anvil clamp.[1] Ensure the pressure gauge (if available) reads within the optimal range (often ~80-100 lbs) to ensure intimate contact without crushing the crystal.
-
Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum aggressively, as this can merge the critical Boc doublet (1365/1390 cm⁻¹).
Self-Validating Checkpoints
-
Checkpoint 1: Is there a broad "beard" from 2500–3300 cm⁻¹? -> Yes: Free Acid confirmed. No: Possible ester/salt contamination.[1]
-
Checkpoint 2: Is the 1650 cm⁻¹ peak distinct from the 1720 cm⁻¹ peak? -> Yes: Peptide bond confirmed.[1] No: Possible uncoupled Boc-Gly-OH dominance.[1]
-
Checkpoint 3: Is the 1365/1390 cm⁻¹ doublet visible? -> Yes: Boc group intact.[1]
Decision Logic for Quality Control
The following diagram illustrates the logical flow for interpreting the IR spectrum during a QC release of this compound.
Caption: Logical decision tree for validating this compound identity via FTIR spectral markers.
References
-
Specac. Interpreting Infrared Spectra: Functional Group Assignments. Specac Application Notes.[1] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Amides and Carboxylic Acids).[Link]
-
National Institutes of Health (PubChem). Boc-Gly-OH Spectral Data and Chemical Properties.[1][Link][1][8]
-
UCLA Chemistry. Table of Characteristic IR Absorptions.[Link][1]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Boc-Gly-Ala-OH Chirality: A Comparative Guide to Chiral HPLC Strategies
This guide provides a technical validation framework for assessing the chiral purity of Boc-Gly-Ala-OH (N-(tert-Butoxycarbonyl)glycyl-L-alanine). It compares the performance of industry-standard chiral stationary phases (CSPs) and establishes a self-validating experimental protocol for drug development environments.
Executive Summary
In peptide therapeutics, the stereochemical integrity of the Alanine residue in this compound is critical. While Glycine is achiral, the Alanine residue is susceptible to racemization (L
This guide compares three dominant column technologies for separating the Boc-Gly-L-Ala-OH (Target) and Boc-Gly-D-Ala-OH (Impurity) enantiomers:
-
Coated Polysaccharide (e.g., Chiralpak AD-H) : The historical benchmark for selectivity.
-
Immobilized Polysaccharide (e.g., Chiralpak IA, Lux Amylose-1) : The modern standard for solvent robustness.
-
Macrocyclic Glycopeptide (e.g., Chirobiotic T) : The specialist for reversed-phase (RP) and LC-MS compatibility.[1]
Critical Analysis of Column Technologies
Comparative Performance Matrix
The following table synthesizes performance data for Boc-protected dipeptides.
| Feature | Option A: Coated Amylose (e.g., Chiralpak AD-H) | Option B: Immobilized Amylose (e.g., Chiralpak IA / Lux Amylose-1) | Option C: Macrocyclic Glycopeptide (e.g., Chirobiotic T) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) (Bonded) | Teicoplanin (Covalently Bonded) |
| Primary Mode | Normal Phase (NP) | Normal Phase (NP) & Reversed Phase (RP) | Reversed Phase (RP) & Polar Organic |
| Selectivity ( | High (Benchmark) | High (Similar to AD-H) | Moderate to High (Specific for AA) |
| Mobile Phase | Hexane / IPA (Strict) | Hexane/IPA, MeOH, ACN, THF | MeOH/Water or ACN/Water buffers |
| Robustness | Low (Stripped by aggressive solvents) | High (Solvent switching allowed) | High (Very stable) |
| MS Compatibility | Poor (High organic background) | Moderate (In RP mode) | Excellent (Volatile buffers) |
| Best Use Case | QC Release (UV Detection) | Method Development & Screening | Trace Impurity Analysis (LC-MS) |
Technical Insight: The "Memory Effect" vs. Robustness
-
Coated Columns (AD-H): Rely on the supramolecular structure of the polymer coated on silica. They offer the highest probability of separation for Boc-peptides due to the "lock-and-key" fit in the helical grooves of the amylose. However, they are strictly limited to alkane/alcohol mobile phases.
-
Immobilized Columns (IA): Allow for the use of "forbidden" solvents (e.g., DCM, THF) which can dissolve poorly soluble peptide fragments. For this compound, this allows for Reversed Phase (RP) methods that are more compatible with standard QC workflows.
Mechanism of Chiral Recognition
Understanding why separation occurs allows for rational method optimization.[1]
Figure 1: Mechanistic interactions between this compound and Polysaccharide CSPs driving enantioseparation.
Experimental Protocol: The Self-Validating System
This protocol utilizes an Immobilized Amylose Column (e.g., Chiralpak IA or Lux Amylose-1) in Normal Phase . This is chosen for its balance of high selectivity and historical comparability.
Phase 1: System Setup
-
Column: Chiralpak IA (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).
-
Why TFA? The carboxylic acid on the Ala residue requires acidic suppression to prevent peak tailing and ensure the analyte remains in a non-ionized state for H-bonding.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Amide bond absorption).
Phase 2: Sample Preparation (Crucial for Accuracy)
-
Stock Solution: Dissolve 10 mg of this compound in 1 mL of Ethanol (or Mobile Phase if soluble).
-
Racemic Marker (System Suitability Standard):
-
Mix equal parts of authentic Boc-Gly-L-Ala-OH and Boc-Gly-D-Ala-OH.
-
Note: If D-standard is unavailable, induce partial racemization by heating a small aliquot of the L-sample with weak base (e.g., 5% TEA in MeOH) for 30 mins, then neutralize.
-
-
Test Sample: Dilute Stock to 1.0 mg/mL with Mobile Phase.
Phase 3: Validation Workflow
This workflow ensures the method is not just "running" but validating itself.
Figure 2: Step-by-step logic flow for validating chiral purity, ensuring system suitability before sample analysis.
Phase 4: Data Interpretation
-
Elution Order: Typically, the D-isomer elutes before the L-isomer on Amylose columns in Normal Phase, but this must be confirmed with the Racemic Marker.
-
Resolution (Rs): Calculate using the tangent method.
. An indicates baseline separation. -
Limit of Detection (LOD): For high-purity peptides, ensure the method can detect the D-isomer at 0.05% levels.
Troubleshooting & Optimization Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Unsuppressed carboxylic acid groups. | Increase TFA concentration to 0.15% or 0.2%. |
| Poor Resolution (Rs < 1.5) | Insufficient interaction time. | Decrease % IPA (e.g., 90:10 |
| Broad Peaks | Sample solvent mismatch. | Dissolve sample directly in mobile phase. Avoid using 100% MeOH for injection if mobile phase is Hexane-rich. |
| Retention Time Drift | Column equilibration issues. | Amylose columns require long equilibration (approx. 20 column volumes) when switching modes. |
References
-
Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
-
Phenomenex. (2018). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Development of a Reversed-Phase Chiral HPLC Method for Boc-L-Valine. Retrieved from [Link]
Sources
Comparative Stability Guide: Boc-Gly-Ala-OH in Acidic vs. Basic Media
Executive Summary
Boc-Gly-Ala-OH exhibits diametrically opposed stability profiles in acidic and basic environments, a property that defines its utility in orthogonal peptide synthesis.
-
Acidic Media: Unstable. The tert-butyloxycarbonyl (Boc) group undergoes rapid cleavage (acidolysis) in strong acids (TFA, HCl), exposing the N-terminal amine. The peptide bond (Gly-Ala) remains intact under standard deprotection conditions but hydrolyzes under extreme acidic conditions (e.g., 6N HCl, 110°C).
-
Basic Media: Stable. The Boc group is completely resistant to basic hydrolysis (saponification) and nucleophilic attack. However, prolonged exposure to strong bases or high temperatures poses a risk of racemization at the C-terminal Alanine residue and potential peptide bond hydrolysis.
Chemical Context & Structure
Molecule: this compound Role: Dipeptide building block for solid-phase (SPPS) and solution-phase synthesis. Key Features:
-
N-Terminus: Protected by Boc (Acid-labile, Base-stable).
-
Peptide Backbone: Glycyl-Alanine (Amide bond).
-
C-Terminus: Free Carboxylic Acid (Ionizable, pKa ~3-4).
-
Chirality: Alanine (L-isomer) is susceptible to epimerization; Glycine is achiral.
Stability in Acidic Media: The Deprotection Pathway
Mechanistic Analysis
In acidic media, this compound functions as a "masked" amine. The stability of the Boc group relies on the poor leaving group ability of the tert-butyl moiety under neutral conditions. However, in the presence of strong acids (TFA, HCl), the carbonyl oxygen is protonated, triggering an E1-like elimination mechanism.
Key Reaction: Acidolysis[1]
-
Protonation: The carbonyl oxygen of the carbamate accepts a proton.
-
Fragmentation: The tert-butyl cation cleaves off, leaving an unstable carbamic acid.[2][3]
-
Decarboxylation: The carbamic acid spontaneously loses CO₂, yielding the free amine salt (H-Gly-Ala-OH[2] · TFA).[2][3][4][5]
Note: The peptide bond (Gly-Ala) is significantly more stable than the Boc group. It requires high thermal energy and concentrated mineral acids to hydrolyze, making selective Boc removal possible at room temperature.
Experimental Protocol: Acidic Deprotection
Objective: Selective removal of Boc group without damaging the peptide backbone.
Reagents:
-
Dichloromethane (DCM)[2]
-
Scavengers (Optional for Gly-Ala, but recommended if side chains are present: Triisopropylsilane/Water).
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg this compound in 2 mL DCM.
-
Acidification: Add 2 mL TFA (Final concentration 50% v/v). Caution: Exothermic.
-
Reaction: Stir at room temperature (20–25°C) for 30–60 minutes.
-
Monitoring: Check via TLC (disappearance of starting material) or HPLC.
-
Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
Visualization: Acidic Cleavage Pathway
Caption: Figure 1. Acid-catalyzed deprotection mechanism of this compound showing the progression from protonation to fragmentation.
Stability in Basic Media: Solubility & Racemization Risks
Mechanistic Analysis
In basic media (e.g., NaOH, NaHCO₃, tertiary amines), the Boc carbamate is chemically inert. The electron-rich carbonyl oxygen resists nucleophilic attack by hydroxide ions (saponification) due to steric hindrance of the tert-butyl group and electronic stabilization.
Primary Change: Deprotonation of the C-terminal carboxylic acid (-COOH → -COO⁻). This drastically increases water solubility but introduces a risk of racemization at the Alanine alpha-carbon.
Racemization Risk (The "Danger Zone"): While the free carboxylate anion protects against racemization (electrostatic repulsion prevents proton removal from the alpha-carbon), activation of the carboxyl group (e.g., forming an ester or anhydride) in the presence of base makes the alpha-proton acidic (pKa drops from ~29 to ~21). This leads to enolization and loss of chirality (L-Ala → D-Ala).
Experimental Protocol: Basic Stability Test
Objective: Verify Boc retention and assess racemization.
Reagents:
-
1N NaOH (Sodium Hydroxide)
-
Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 50 mg this compound in 1 mL MeOH.
-
Basification: Add 1 mL 1N NaOH (pH > 12).
-
Incubation: Stir at room temperature for 24 hours.
-
Neutralization: Acidify carefully with 1N HCl to pH 3 (precipitates the free acid).
-
Analysis: Extract with Ethyl Acetate. Analyze via HPLC (Chiral column) to check for D-Ala epimer and MS to confirm Boc mass retention.
Comparative Data Summary
The following table synthesizes the stability profile based on standard laboratory conditions (25°C).
| Parameter | Acidic Media (TFA/HCl) | Basic Media (NaOH/DIEA) |
| Boc Group Status | Cleaved (Rapidly, <1 hr) | Stable (Indefinitely at RT) |
| Peptide Bond (Gly-Ala) | Stable (Hydrolyzes only at >100°C) | Stable (Hydrolyzes slowly at high pH/Temp) |
| C-Terminus | Protonated (-COOH) | Deprotonated (-COO⁻) |
| Solubility | High in organic solvents (DCM, EtOAc) | High in water (as salt) |
| Major Risk | Premature deprotection if acid traces present | Racemization of Alanine |
| Primary Use Case | Deprotection step | Saponification of esters / Wash steps |
Decision Matrix & Workflow
Use this decision tree to select the appropriate media for your specific processing goal.
Caption: Figure 2.[8] Decision matrix for solvent selection based on the desired chemical outcome for this compound.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA).[2][3] Retrieved from [Link]
-
PubChem. (2024).[9] Boc-Gly-Ala-OCH3 Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis of Peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Boc-Gly-Ala-OCH3 | C11H20N2O5 | CID 11821341 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Quality Control Reference Standards for Boc-Gly-Ala-OH
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Peptide Synthesis
In the precise world of peptide synthesis and drug development, the quality of your starting materials is paramount. Each building block must be of the highest purity to ensure the desired sequence, structure, and ultimately, the biological activity and safety of the final peptide.[1][2] Boc-Gly-Ala-OH, a fundamental dipeptide, is a case in point. While seemingly simple, its quality can significantly impact the outcome of complex syntheses. This guide provides an in-depth comparison of quality control (QC) reference standards for this compound, offering insights into analytical methodologies, impurity profiling, and the implications for your research.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, valued for its stability and specific removal under acidic conditions.[3][4] However, the synthesis and handling of Boc-protected dipeptides like this compound can introduce impurities that may compromise downstream applications.[5] Therefore, a robust QC strategy is not just a recommendation; it is a necessity for reproducible and reliable results.
Pillars of this compound Quality Control: A Multi-Modal Approach
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of this compound relies on the orthogonal application of several methods, each interrogating different aspects of the molecule's identity and purity.[6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for determining the purity of peptides and their derivatives.[1] It separates the target molecule from its impurities based on hydrophobicity. For a GMP (Good Manufacturing Practice) grade peptide raw material, a purity of >97% is often the minimum acceptable standard, with no single impurity exceeding 1%.[1]
Key HPLC Parameters for this compound Analysis:
-
Purity: The percentage of the main peak area relative to the total peak area in the chromatogram.
-
Impurity Profile: The number and relative abundance of minor peaks.
-
Retention Time: A characteristic time for the molecule to elute from the column, used for identification against a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying impurities.[7] NMR can reveal subtle differences in the chemical environment of atoms, making it invaluable for identifying structural isomers or process-related impurities that may co-elute in HPLC.[7][8]
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry provides a precise measurement of the molecular weight of this compound, confirming its identity.[7] When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for detecting and identifying impurities, even at very low levels.
Comparative Analysis of Hypothetical this compound Lots
To illustrate the importance of rigorous QC, let's consider hypothetical data from three different lots of this compound.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Economy Grade) |
| Appearance | White to off-white powder | White to off-white powder | Yellowish powder |
| Purity (HPLC, %) | 99.5 | 97.8 | 94.2 |
| Largest Single Impurity (HPLC, %) | 0.2 (Impurity 1) | 0.8 (Impurity 2) | 2.5 (Impurity 2) |
| Total Impurities (HPLC, %) | 0.5 | 2.2 | 5.8 |
| ¹H NMR | Conforms to structure | Conforms to structure | Minor unidentified signals |
| Mass (m/z) | 247.12 (M+H)⁺ | 247.13 (M+H)⁺ | 247.12 (M+H)⁺, minor peaks |
| Residue on Ignition | <0.1% | <0.5% | Not specified |
Interpretation of Comparative Data:
-
Supplier A represents a high-quality product suitable for demanding applications like GMP manufacturing of peptide APIs. The high purity and low impurity profile minimize the risk of side reactions.
-
Supplier B offers a standard-grade product that may be acceptable for general research purposes. However, the higher total impurity level warrants caution in sensitive applications.
-
Supplier C provides an economy-grade product with a significantly lower purity and a high level of a single impurity. The yellowish appearance and unassigned NMR signals suggest the presence of chromophoric and other unknown impurities. Using this material could lead to failed syntheses, difficult purification of the final peptide, and unreliable experimental results.
Experimental Protocols: A Framework for Self-Validation
To ensure trustworthiness, every laboratory should have a validated, in-house protocol for assessing the quality of critical raw materials.
Benchmark HPLC Purity Method for this compound
Objective: To determine the purity of this compound and quantify related impurities.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample diluent: 50:50 Water/Acetonitrile
-
This compound sample
-
Reference Standard (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak and all impurities. The purity is reported as the area percentage of the main peak.
Visualizing the Quality Control Workflow
A systematic approach to quality control is essential. The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: Comprehensive QC workflow for this compound.
Common Impurities and Their Impact
The synthesis of this compound, typically involving the coupling of Boc-Gly-OSu with Alanine, can lead to several process-related impurities.[9]
-
Unreacted Starting Materials: Residual Boc-Gly-OH or Alanine.
-
Dipeptide Isomers: Boc-Ala-Gly-OH if the starting materials are incorrect.
-
Deletion Peptides (in longer syntheses): If this compound fails to couple, the resulting peptide will be missing this dipeptide unit.[5]
-
Insertion of Glycine: Side reactions can sometimes lead to the insertion of an extra glycine residue.[10]
The presence of these impurities can have significant consequences:
-
Reduced Yield: Impurities consume reagents and can inhibit the desired reaction.
-
Difficult Purification: Closely related impurities can be challenging to separate from the target peptide, requiring extensive and costly chromatography.
-
Altered Biological Activity: Impurities may have their own biological activity or inhibit the activity of the desired peptide.
-
Immunogenicity: Impure peptides can elicit an immune response, a major safety concern for therapeutic peptides.[6]
Visualizing Potential Impurities
Caption: this compound and common process-related impurities.
Alternatives and Their QC Considerations: Boc vs. Fmoc
The main alternative to Boc chemistry is Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[] The choice between Boc and Fmoc depends on the specific peptide sequence and desired downstream applications.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection | Strong acid (e.g., TFA)[] | Mild base (e.g., piperidine)[] |
| Advantages | Lower cost of derivatives, mature technology.[] | Mild deprotection conditions, suitable for automated synthesis and acid-sensitive peptides.[] |
| QC Challenges | Potential for side-chain modification by strong acid. | Formation of dibenzofulvene adducts, potential for beta-alanine insertion impurities.[] |
While Fmoc chemistry is now more common for solid-phase peptide synthesis (SPPS), Boc chemistry remains crucial for certain applications and solution-phase synthesis. The QC principles of verifying identity, purity, and impurity profile remain the same for both, though the specific potential impurities will differ based on the synthetic route.
Conclusion: A Commitment to Quality
The quality of this compound is not a trivial matter. It is a foundational element in the success of peptide synthesis and drug development projects. By employing a multi-modal analytical approach, understanding potential impurities, and establishing rigorous in-house QC protocols, researchers can ensure the integrity of their starting materials and the reliability of their results. Investing in high-purity, well-characterized this compound is an investment in the success and reproducibility of your science.
References
-
HELIX Chromatography. HPLC Methods for analysis of Glycine. [Link]
- Google Patents.
-
Waters. Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
Chem-Impex. This compound. [Link]
-
Oxford Global. Peptide Characterisation Methods and Impurity Detection. [Link]
-
ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
Digital CSIC. Supporting Information. [Link]
-
Chem-Impex. Boc-Ala-Gly-Gly-OH. [Link]
-
DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]
-
National Institutes of Health. Quantifying the fraction of glycine and alanine in β-sheet and helical conformations in spider dragline silk using solid-state NMR. [Link]
-
ATB. n-boc-glycine. [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
PubChem. Boc-Ala-Gly-Gly-Gly-OH. [Link]
-
Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Link]
-
PubMed. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. [Link]
-
PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
-
Pharmaceutical Technology. Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. [Link]
-
CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
ResearchGate. COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]
-
ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. polypeptide.com [polypeptide.com]
- 2. pharmtech.com [pharmtech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. ajpamc.com [ajpamc.com]
- 6. usp.org [usp.org]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Boc-Gly-Ala-OH proper disposal procedures
Technical Operating Procedure: Safe Disposal of Boc-Gly-Ala-OH
Executive Summary & Core Directive
Immediate Action: Do NOT dispose of this compound (N-(tert-Butoxycarbonyl)-glycyl-alanine) via sink drainage or municipal trash.
While this compound is frequently classified as non-hazardous under GHS criteria for transport, it is a biologically active peptide intermediate. Best Management Practices (BMP) in pharmaceutical and research environments dictate that it must be managed as Regulated Chemical Waste .
The Golden Rule of Peptide Disposal: Treat the protection group (Boc) and the peptide backbone as a single chemical entity requiring thermal destruction (incineration) to prevent environmental bioaccumulation.
Chemical Profile & Identification
Verify the identity of your substance against the parameters below before proceeding.
| Parameter | Specification |
| Chemical Name | This compound (N-tert-Butoxycarbonyl-glycyl-alanine) |
| CAS Number | 42291-52-1 |
| Molecular Formula | C₁₀H₁₈N₂O₅ |
| Molecular Weight | 246.26 g/mol |
| Physical State | White to off-white powder |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic acid terminus) |
| Solubility | Soluble in organic solvents (DMF, DMSO, Methanol); sparingly soluble in water. |
Hazard Assessment & Causality
Why do we handle this "safe" powder as hazardous waste?
A. The "Boc" Stability Factor
The tert-butyloxycarbonyl (Boc) group is acid-labile. In a disposal context, if this waste is inadvertently mixed with strong acids (e.g., Trifluoroacetic acid - TFA) in a waste carboy, it will undergo deprotection.
-
The Risk: Spontaneous deprotection releases isobutylene gas and CO₂.
-
The Consequence: If the waste container is tightly capped, this gas evolution can pressurize the vessel, leading to rupture or explosion.
-
Protocol: Always segregate Boc-protected peptides from high-concentration acid waste unless the peptide has been fully deprotected previously.
B. Dust Explosion & Irritation
As a fine organic powder, this compound poses a standard combustible dust hazard. Additionally, the free carboxylic acid terminus can cause ocular and respiratory irritation (H319/H335 equivalent precautions).
Detailed Disposal Workflow
Scenario A: Disposal of Pure Solid (Expired/Excess Powder)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Organic Waste" pail.
-
Bagging: Do not pour loose powder directly into the pail. Double-bag the substance in clear polyethylene bags to prevent dust generation upon reopening the bin.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound (Solid)"
-
Hazard Checkbox: "Irritant" (Precautionary) and "Organic."
-
Scenario B: Disposal of Solution (Reaction Mixtures/Rinsate)
Crucial Step: Identify the Solvent.
-
Non-Halogenated Solvents (e.g., Methanol, Ethanol, DMSO):
-
Collect in the "Non-Halogenated Organic" carboy (Red Can).
-
Requirement: Ensure the carboy is rated for flammables.
-
-
Halogenated Solvents (e.g., DCM - Dichloromethane):
-
Collect in the "Halogenated Organic" carboy (Yellow Can).
-
Reasoning: Halogenated waste requires higher incineration temperatures to prevent dioxin formation. Segregation reduces disposal costs and environmental impact.
-
Decision Logic Visualization
The following diagram outlines the critical decision points for disposing of this compound to ensure safety and regulatory compliance.
Figure 1: Decision matrix for the segregation of this compound waste streams. Blue nodes indicate decision points; Red nodes indicate final waste receptacles.
Emergency Procedures (Spill Response)
In the event of a spill of solid this compound:
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is visible in the air, use an N95 particulate respirator.
-
Containment: Cover the spill with a paper towel dampened with water or ethanol. This prevents the powder from becoming airborne (aerosolization).
-
Cleanup:
-
Scoop the damp material into a sealable bag.
-
Wipe the surface with water and soap.
-
Place all cleanup materials (gloves, towels) into the Solid Organic Waste bin.
-
-
Reporting: Log the incident in the laboratory safety logbook.
References
Personal protective equipment for handling Boc-Gly-Ala-OH
Topic: Content Type: Operational Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Safety Snapshot
Compound: Boc-Gly-Ala-OH (N-(tert-Butoxycarbonyl)-glycyl-L-alanine) Physical State: White to off-white crystalline powder Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer[1]
| Parameter | Specification | Critical Note |
| Signal Word | WARNING | Treat as a potential immunogen.[1] |
| GHS Codes | H315, H319, H335 | Causes skin/eye irritation; respiratory irritant. |
| Storage | +2°C to +8°C | Keep desiccated; moisture uptake alters weighing accuracy.[1] |
| Solubility | DMSO, DMF, Methanol | Safety Alert: Solvents (DMF/DCM) pose greater permeation risks than the solid itself. |
Hazard Dynamics & Risk Profiling
As a Senior Application Scientist, I must distinguish between the intrinsic hazard of the dipeptide and the process hazards associated with its use. While this compound is not acutely toxic like cyanide, it presents a cumulative immunological risk .[1]
-
The Particulate Vector: As a fine powder, the primary route of entry is inhalation during weighing. The Boc group increases lipophilicity, potentially aiding membrane transport if inhaled.
-
The Sensitization Trap: Peptides are biological intermediates. Repeated exposure to peptide dust can trigger hypersensitivity or anaphylaxis over time, a phenomenon often masked until a threshold is reached.
-
The Solvent Multiplier: You rarely handle this solid in isolation. It is almost always dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane) for coupling. These solvents are carriers that can transport the peptide through intact skin.
Core Directive: Your PPE strategy must protect against the solvent system as much as the peptide itself.
PPE Architecture: The Defense Layers
Do not rely on a single barrier. Use a redundant system validated for both particulate and chemical permeation.
A. Hand Protection (The Critical Interface)
-
Requirement: Double-gloving is mandatory when the peptide is in solution.[1]
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).[1]
-
Causality: Standard latex degrades rapidly in DCM. If the outer glove is compromised by the solvent, the inner glove provides the "retreat time" necessary to wash hands without skin contact.
-
Validation: Inspect gloves for pinholes by inflating them slightly before donning (the "air leak" test).
B. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary PPE: N95 or P100 particulate respirator.
-
Logic: A fume hood is effective for vapors, but static electricity can cause peptide powders to "jump" outside the sash during weighing. The N95 protects the user during these micro-excursions.
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient because airborne peptide dust can bypass the gaps in standard frames.
-
Body: Tyvek® lab coat or standard cotton coat with a chemical-resistant apron.[1]
-
Why: Cotton absorbs solvents/peptides, holding them against the skin. A non-woven polymer (Tyvek) sheds particulates.
-
Operational Protocol: Safe Handling Workflow
This workflow integrates safety checks directly into the experimental process.
Phase 1: Weighing & Solubilization
-
Static Neutralization: Place an ionizing fan or anti-static gun near the balance. Boc-protected peptides are prone to static charge, causing powder scattering.[1]
-
The "Transfer Zone": Line the balance area with a dark-colored, chemical-resistant mat.[1] This provides visual contrast (making white powder spills visible) and containment.
-
Solvation: Add solvent (DMF/DCM) slowly down the side of the vessel to minimize aerosolization.
Phase 2: Visualization of Workflow
Caption: Operational workflow for handling this compound, emphasizing static control and visual verification steps.
Emergency & Disposal Logistics
Accidental Release Measures
-
Dry Spill (Powder):
-
Do not dry sweep (generates dust).
-
Cover with a wet paper towel (dampened with water/methanol) to immobilize particulates.
-
Scoop into a sealable bag.
-
-
Wet Spill (In Solvent):
-
Evacuate the immediate area if DCM is involved (inhalation risk).
-
Absorb with vermiculite or polypropylene pads.
-
Treat as hazardous organic waste.
-
Disposal Hierarchy
| Waste Type | Classification | Disposal Method |
| Pure Solid | Non-RCRA Regulated (typically) | Label as "Non-Hazardous Chemical Waste" (unless mixed with sensitizers).[1] Incineration recommended. |
| Dissolved (DMF/DCM) | Hazardous Organic | Halogenated (DCM) or Non-Halogenated (DMF) solvent waste stream. |
| Contaminated PPE | Solid Hazardous | Dispose of outer gloves and wipes in the solid hazardous waste bin. |
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[1] Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
